Product packaging for LH846(Cat. No.:CAS No. 639052-78-1)

LH846

Cat. No.: B1675232
CAS No.: 639052-78-1
M. Wt: 316.8 g/mol
InChI Key: DYHAMRNAHTWYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potent, selective CK1δ inhibitor (IC50 values are 0.29, 1.3 and 2.5 μM for CK1δ, ε and α, respectively). Induces period lengthening of the circadian rhythm in U2OS cells.>LH 846 is a benzothiazole analog that selectively inhibits casein kinase (CK) 1δ (IC50 = 290 nM). It inhibits CK1ε and CK1α at much higher concentrations (IC50s = 1.3 and 2.5 μM, respectively) but does not inhibit CK2.1 LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.>LH846 is a selective inhibitor of casein kinase. IC50 values of this compound are 290 nM, 1.3 μM and 2.5 μM for CK1δ, ε and α). LH 846 has been shown to inhibit CK1δ-dependent phosphorylation and degradation of PER1 protein and to lengthen the circadian period in U2OS cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN2OS B1675232 LH846 CAS No. 639052-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHAMRNAHTWYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639052-78-1
Record name LH-846
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 639052-78-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LH-846
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Mechanisms of LH-846: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "LH-846" is not a recognized scientific designation, extensive research into the modulation of luteinizing hormone (LH) has identified key bioactive compounds within the plant Actaea racemosa (Black Cohosh) that are likely the subject of this inquiry. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their molecular targets and downstream signaling pathways. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The intricate regulation of luteinizing hormone (LH) is a cornerstone of reproductive endocrinology. The quest for novel modulators of LH has led to the investigation of various natural and synthetic compounds. Among these, the constituents of Actaea racemosa have garnered significant attention for their potential to influence LH secretion and action. This guide will focus on the primary classes of bioactive molecules isolated from Actaea racemosa and their elucidated mechanisms of action.

Key Bioactive Compounds and Their Mechanisms of Action

The primary LH-modulating activity attributed to Actaea racemosa extracts is believed to stem from two main classes of compounds: nitrogen-containing compounds (specifically Nω-methylserotonin) and triterpenoid glycosides. The mechanisms through which these compounds exert their effects are multifaceted and are the subject of ongoing research.

Serotonergic Pathway Modulation by Nω-methylserotonin

A significant body of evidence points to the serotonergic system as a primary target of Actaea racemosa constituents.

Mechanism of Action: Nω-methylserotonin, a key nitrogen-containing compound in Actaea racemosa, has been shown to interact directly with serotonin receptors. It exhibits high affinity for the 5-HT7 receptor and also binds to the 5-HT1A receptor. Its action at the 5-HT7 receptor is that of a partial agonist, leading to the activation of downstream signaling cascades. One of the key outcomes of 5-HT7 receptor activation is the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Furthermore, Nω-methylserotonin has been demonstrated to inhibit the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.

Signaling Pathway Diagram:

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N_methylserotonin Nω-methylserotonin SERT Serotonin Transporter (SERT) N_methylserotonin->SERT Inhibition 5HT7R 5-HT7 Receptor N_methylserotonin->5HT7R Binding & Partial Agonism Serotonin_vesicle Serotonin Vesicle Serotonin_pre Serotonin Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->5HT7R Binding & Activation AC Adenylyl Cyclase 5HT7R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response

Serotonergic pathway modulation by Nω-methylserotonin.
Modulation of Luteinizing Hormone by Triterpenoid Glycosides

Early research suggested that compounds in Actaea racemosa might exert their effects through an estrogenic mechanism, thereby suppressing LH. However, more recent and robust studies have largely refuted this hypothesis, indicating a more complex, non-estrogenic mechanism of action.

Mechanism of Action: Certain triterpenoid glycosides, such as actein and cimicifugoside, are believed to be responsible for the observed suppression of LH levels. While the precise molecular target for this action is not yet fully elucidated, it is hypothesized that these compounds may act at the level of the hypothalamus or pituitary gland. The mechanism does not appear to involve direct binding to estrogen receptors. Some studies suggest a possible interaction with dopaminergic pathways, as dopaminergic agonists are known to inhibit LH secretion. However, direct evidence for the binding of triterpenoid glycosides to dopamine receptors is still emerging.

Logical Relationship Diagram:

LH_Modulation Triterpenoid_Glycosides Triterpenoid Glycosides (e.g., Actein, Cimicifugoside) Hypothalamus Hypothalamus Triterpenoid_Glycosides->Hypothalamus Modulation LH_secretion LH Secretion Triterpenoid_Glycosides->LH_secretion Suppression Dopaminergic_Pathway Dopaminergic Pathway (?) Triterpenoid_Glycosides->Dopaminergic_Pathway Potential Interaction GnRH GnRH Release Hypothalamus->GnRH Pituitary Anterior Pituitary Pituitary->LH_secretion GnRH->Pituitary Stimulation Dopaminergic_Pathway->Hypothalamus Inhibition

Hypothesized modulation of LH by triterpenoid glycosides.

Quantitative Data

The following tables summarize the quantitative data available for the key bioactive compounds from Actaea racemosa.

Table 1: Serotonergic Activity of Nω-methylserotonin

ParameterReceptor/TransporterValueReference
IC505-HT7 Receptor Binding23 pM[1]
EC50cAMP Induction (via 5-HT7)22 nM[1]
IC50Serotonin Reuptake (SERT)490 nM[1]

Table 2: Effects of Actaea racemosa Extracts on Luteinizing Hormone

Compound/ExtractExperimental ModelEffect on LHReference
Ethanolic ExtractMenopausal WomenSignificant Reduction[2]
Lipophilic ExtractOvariectomized RatsSuppression[2]
Dichloromethane ExtractOvariectomized RatsDepression of Plasma LH[3]

Experimental Protocols

This section provides an overview of the methodologies used to determine the mechanism of action of the bioactive compounds from Actaea racemosa.

LH Suppression Assay in Ovariectomized Rats

Objective: To determine the in vivo effect of test compounds on circulating LH levels in a model that mimics a low-estrogen state.

Methodology:

  • Animal Model: Adult female Sprague-Dawley rats are bilaterally ovariectomized and allowed to recover for at least two weeks to ensure depletion of endogenous ovarian hormones and subsequent elevation of basal LH levels.

  • Treatment: Animals are randomly assigned to treatment groups. The test compound (e.g., an extract of Actaea racemosa or an isolated triterpenoid glycoside) is administered orally or via injection at various doses. A vehicle control group receives the solvent used to dissolve the test compound.

  • Blood Sampling: Blood samples are collected at specified time points post-treatment via tail vein or cardiac puncture.

  • LH Measurement: Serum or plasma is separated from the blood samples. LH concentrations are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat LH.

  • Data Analysis: LH levels in the treatment groups are compared to the vehicle control group to determine if the test compound causes a statistically significant suppression of LH.

Experimental Workflow Diagram:

LH_Assay_Workflow Start Start Ovariectomy Bilateral Ovariectomy of Female Rats Start->Ovariectomy Recovery 2-Week Recovery Period Ovariectomy->Recovery Grouping Random Assignment to Treatment Groups Recovery->Grouping Treatment Administration of Test Compound or Vehicle Grouping->Treatment Sampling Blood Sample Collection at Timed Intervals Treatment->Sampling Separation Serum/Plasma Separation Sampling->Separation ELISA Quantification of LH using ELISA Separation->ELISA Analysis Statistical Analysis of LH Levels ELISA->Analysis End End Analysis->End

Workflow for LH suppression assay in ovariectomized rats.
Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to a specific receptor (e.g., 5-HT7, estrogen, or dopamine receptors).

Methodology:

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine if the binding of a test compound to a G-protein coupled receptor (like 5-HT7) results in a functional response (i.e., an increase or decrease in intracellular cAMP).

Methodology:

  • Cell Culture: A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT7 receptor) is cultured.

  • Treatment: The cells are treated with varying concentrations of the test compound. A known agonist for the receptor is used as a positive control.

  • Cell Lysis: After a specified incubation period, the cells are lysed to release their intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined from this curve.

Conclusion

The modulation of luteinizing hormone by compounds found in Actaea racemosa is a complex process involving multiple signaling pathways. The primary mechanism of action for the nitrogen-containing compound Nω-methylserotonin is through the serotonergic system, specifically via interaction with the 5-HT7 receptor and inhibition of the serotonin transporter. The LH-suppressive effects of triterpenoid glycosides appear to be independent of estrogen receptor activation and may involve modulation of hypothalamic or dopaminergic pathways, though further research is required to fully elucidate this mechanism. The data and protocols presented in this guide provide a foundation for continued investigation into these promising bioactive compounds and their potential therapeutic applications.

References

LH-846: A Selective Modulator of the Circadian Clock

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ), a key serine/threonine kinase that plays a pivotal role in the regulation of the mammalian circadian clock. By modulating the core clock machinery, LH-846 has emerged as a valuable chemical probe for dissecting the molecular mechanisms of circadian rhythms and as a potential starting point for the development of therapeutics targeting circadian-related disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with LH-846.

Chemical Structure and Physicochemical Properties

LH-846 is a benzothiazole derivative with the systematic IUPAC name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide.[1] Its chemical structure is depicted below:

Chemical Structure of LH-846

The key physicochemical properties of LH-846 are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide[1]
CAS Number 639052-78-1[1][2][3]
Molecular Formula C₁₆H₁₃ClN₂OS[1][4][5]
Molecular Weight 316.81 g/mol [2][4][5]
Appearance White to beige crystalline solid[4]
Purity ≥98%[1][3][5]
Solubility Soluble in DMSO (to 100 mM) and DMF (5 mg/mL)[1][4][5]
Storage Store at -20°C[3][4]

Biological Activity and Mechanism of Action

LH-846 is a selective inhibitor of Casein Kinase 1δ (CK1δ).[2][3] It exhibits a lesser degree of inhibition towards other CK1 isoforms, such as CK1ε and CK1α, and shows no significant activity against Casein Kinase 2 (CK2).[1][5]

The primary mechanism of action of LH-846 in the context of circadian rhythms involves the modulation of the phosphorylation and subsequent degradation of the Period (PER) proteins, which are core components of the circadian clock's negative feedback loop. Specifically, CK1δ-mediated phosphorylation of PER1 targets it for ubiquitination and proteasomal degradation.[4] By inhibiting CK1δ, LH-846 prevents the hyperphosphorylation of PER1, leading to its stabilization and accumulation.[4] This, in turn, prolongs the half-life of PER1 and lengthens the period of the circadian cycle.[4][5]

The following table summarizes the known inhibitory activities of LH-846.

TargetIC₅₀Reference
CK1δ 290 nM[1][2]
CK1ε 1.3 µM[1][2]
CK1α 2.5 µM[1][2]
CK2 No inhibition[1]

Signaling Pathway

The signaling pathway through which LH-846 modulates the circadian clock is centered on the core negative feedback loop. The diagram below illustrates the key interactions.

LH846_Signaling_Pathway LH846 LH-846 CK1d CK1δ This compound->CK1d PER1 PER1 (unphosphorylated) CK1d->PER1 Phosphorylation pPER1 PER1-P (phosphorylated) Degradation Proteasomal Degradation pPER1->Degradation Circadian_Period Circadian Period Lengthened

Caption: Signaling pathway of LH-846 in the circadian clock.

Experimental Protocols

The following are detailed methodologies for key experiments involving LH-846, based on established protocols in the field.

In Vitro Casein Kinase 1δ (CK1δ) Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of LH-846 against CK1δ.

Materials:

  • Recombinant human CK1δ enzyme

  • Biotinylated peptide substrate (e.g., Biotin-RRKDLHDDEEDEAMSITA)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • LH-846 (dissolved in DMSO)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (e.g., Streptavidin-coated plates, europium-labeled anti-phosphoserine antibody)

Procedure:

  • Prepare a serial dilution of LH-846 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the CK1δ enzyme, the biotinylated peptide substrate, and the diluted LH-846 or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CK1δ.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a europium-labeled anti-phosphoserine antibody and incubate to detect the phosphorylated substrate.

  • After washing, add an enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each LH-846 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

U2OS Cell-Based Circadian Rhythm Assay

This protocol describes a common method to assess the effect of LH-846 on the circadian period in human U2OS cells using a luciferase reporter.

Materials:

  • U2OS cells stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Synchronization agent (e.g., 100 nM dexamethasone or 10 µM forskolin)

  • Recording medium (e.g., phenol red-free DMEM with 1% FBS, antibiotics, and 0.1 mM luciferin)

  • LH-846 (dissolved in DMSO)

  • Luminometer capable of long-term live-cell recording at 37°C

Procedure:

  • Plate the U2OS reporter cells in a 35-mm dish or a multi-well plate and grow to confluency.

  • Synchronize the cells by treating with a synchronization agent for 2 hours.

  • After synchronization, wash the cells with PBS and replace the medium with the recording medium containing the desired concentration of LH-846 or DMSO (vehicle control).

  • Place the culture dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for at least 3-5 days.

  • Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition. The period is typically calculated from the second peak of bioluminescence onwards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel circadian modulator like LH-846.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Circadian_Assay U2OS Circadian Rhythm Assay (Period, Phase, Amplitude) Selectivity_Panel->Circadian_Assay Phospho_Assay PER1 Phosphorylation Assay (Western Blot/Mobility Shift) Circadian_Assay->Phospho_Assay Degradation_Assay PER1 Degradation Assay (Cycloheximide Chase) Phospho_Assay->Degradation_Assay Animal_Model Animal Model Studies (e.g., Locomotor Activity) Degradation_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD

Caption: General experimental workflow for circadian modulator characterization.

Conclusion

LH-846 is a well-characterized, selective inhibitor of CK1δ that serves as an invaluable tool for studying the intricacies of the mammalian circadian clock. Its ability to lengthen the circadian period through the stabilization of PER1 provides a clear mechanism of action that can be leveraged in various experimental systems. This technical guide has provided a comprehensive overview of LH-846, from its fundamental chemical properties to its application in cell-based assays, to aid researchers in its effective utilization for advancing our understanding of circadian biology and related therapeutic opportunities.

References

No Information Available on Compound LH-846

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific and technical information regarding the discovery, synthesis, and biological activity of a compound designated "LH-846" has yielded no relevant results. Publicly accessible scientific databases, research publications, and chemical repositories do not contain information on a compound with this identifier.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on "LH-846" as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound's existence and properties.

It is possible that "LH-846" is an internal, proprietary designation for a compound that has not yet been disclosed in public literature, or it may be an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for information.

Preliminary Efficacy of LH-846: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: LH-846 is a novel small molecule inhibitor identified as a potent and selective modulator of the circadian rhythm. This document provides a technical summary of the preliminary, preclinical data on the efficacy of LH-846, focusing on its mechanism of action and its effects in in-vitro models. The information presented herein is intended for research purposes only, as LH-846 is an experimental compound and not approved for human or veterinary use.[1]

Core Quantitative Data

The primary efficacy of LH-846 has been characterized by its inhibitory activity against Casein Kinase 1 delta (CK1δ) and its impact on the circadian period in a human cell line.

ParameterValueCell Line/SystemReference
CK1δ IC50 290 nMIn vitro kinase assay[2]
CK1ε IC50 1.3 µMIn vitro kinase assay[2]
CK1α IC50 2.5 µMIn vitro kinase assay[2]
CK2 Activity No inhibitionIn vitro kinase assay[2]
Circadian Period Lengthening Dose-dependent increaseU2OS cells[2][3]

Mechanism of Action: Targeting the Circadian Clock

LH-846 exerts its biological effects by selectively inhibiting Casein Kinase 1 delta (CK1δ), a key enzyme in the regulation of the mammalian circadian clock.[2][3] The core mechanism involves the following steps:

  • Inhibition of CK1δ: LH-846 directly binds to and inhibits the enzymatic activity of CK1δ.[2]

  • Stabilization of PER1 Protein: This inhibition prevents the CK1δ-dependent phosphorylation of the Period (PER1) protein.[2][3]

  • Delayed Degradation: As phosphorylation marks PER1 for subsequent degradation, the action of LH-846 leads to the stabilization and accumulation of PER1.[2][3]

  • Period Lengthening: The increased stability of PER1, a core component of the transcriptional-translational feedback loop that drives the circadian rhythm, results in a lengthening of the circadian period.[2][3]

LH_846_Signaling_Pathway LH846 LH-846 CK1d Casein Kinase 1δ (CK1δ) This compound->CK1d PER1 PER1 Protein CK1d->PER1 Phosphorylation PER1_p Phosphorylated PER1 Degradation Proteasomal Degradation PER1_p->Degradation Period Lengthened Circadian Period PER1->Degradation Experimental_Workflow cluster_kinase In Vitro Kinase Assay cluster_cell Cell-Based Circadian Assay k1 Kinase + Substrate + ATP + LH-846 k2 Incubation k1->k2 k3 Quantify Phosphorylation k2->k3 k4 IC50 Calculation k3->k4 c1 U2OS Reporter Cells c2 Synchronization c1->c2 c3 LH-846 Treatment c2->c3 c4 Luminescence Monitoring c3->c4 c5 Period Length Analysis c4->c5

References

In Vitro Toxicological Profile of LH-846: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available information regarding the in vitro toxicological profile of a compound specifically designated "LH-846" is not available. The following guide is a structured template illustrating how such a profile would be presented, based on standard toxicological assessment practices. The data and experimental details provided are hypothetical and for illustrative purposes only.

This technical guide provides a comprehensive overview of the in vitro toxicological profile of LH-846, a novel therapeutic candidate. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of cytotoxicity data, genotoxicity assessments, and mechanistic insights derived from a battery of in vitro assays.

Cytotoxicity Assessment

The cytotoxic potential of LH-846 was evaluated across multiple human cell lines to determine its effect on cell viability and proliferation. Standard colorimetric assays were employed to quantify the dose-dependent effects of the compound.

Table 1: Cytotoxicity of LH-846 in Human Cell Lines (IC50 Values)

Cell LineTissue of OriginAssay TypeExposure Time (hours)IC50 (µM)
HepG2Liver CarcinomaMTT2478.5
4852.3
7235.1
A549Lung CarcinomaNeutral Red Uptake2495.2
4868.7
HEK293Embryonic KidneyCellTiter-Glo24120.4
4889.9

1.1. Experimental Protocols

1.1.1. MTT Assay

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with LH-846 at concentrations ranging from 0.1 to 200 µM for 24, 48, and 72 hours.

  • Assay Procedure: Following treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: Absorbance was measured at 570 nm. IC50 values were calculated using a non-linear regression analysis.

1.1.2. Neutral Red Uptake Assay

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 1.5 x 104 cells/well.

  • Compound Treatment: Cells were exposed to various concentrations of LH-846 for 24 and 48 hours.

  • Assay Procedure: After incubation, the medium was replaced with a medium containing 50 µg/mL neutral red for 3 hours. The cells were then washed, and the incorporated dye was solubilized with a solution of 1% acetic acid in 50% ethanol.

  • Data Analysis: Absorbance was read at 540 nm.

1.1.3. CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: HEK293 cells were seeded in 96-well plates at a density of 8 x 103 cells/well.

  • Compound Treatment: Cells were treated with LH-846 for 24 and 48 hours.

  • Assay Procedure: An equal volume of CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence was measured using a plate reader.

Genotoxicity Assessment

The genotoxic potential of LH-846 was investigated to assess its ability to induce DNA damage.

Table 2: Genotoxicity of LH-846

AssayCell LineConcentration Range (µM)Metabolic Activation (S9)Result
Comet AssayTK610 - 100With and WithoutNegative
Ames TestS. typhimurium TA98, TA1005 - 5000 µ g/plate With and WithoutNegative

2.1. Experimental Protocols

2.1.1. Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: TK6 cells were treated with LH-846 for 4 hours with and without S9 metabolic activation.

  • Sample Preparation: Cells were embedded in agarose on microscope slides, lysed, and subjected to electrophoresis.

  • Analysis: DNA migration (comet tail) was visualized by fluorescence microscopy and quantified using image analysis software to determine the extent of DNA damage.

2.1.2. Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Salmonella typhimurium strains TA98 and TA100 were used.

  • Procedure: Bacteria were exposed to LH-846 at various concentrations in the presence and absence of a rat liver S9 fraction.

  • Analysis: The number of revertant colonies was counted to assess the mutagenic potential of the compound.

Mechanistic Insights: Signaling Pathway Analysis

To elucidate the potential mechanisms underlying LH-846-induced cytotoxicity at high concentrations, key signaling pathways involved in apoptosis were investigated.

3.1. Apoptosis Induction Pathway

The following diagram illustrates a hypothetical signaling cascade for apoptosis induction.

apoptosis_pathway LH846 LH-846 ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by LH-846.

3.2. Experimental Workflow: Cytotoxicity Screening

The logical flow of the in vitro cytotoxicity testing is depicted below.

experimental_workflow start Start: Compound LH-846 cell_culture Cell Line Seeding (HepG2, A549, HEK293) start->cell_culture treatment Dose-Response Treatment (0.1 - 200 µM) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay MTT Assay Neutral Red Assay CellTiter-Glo Assay incubation->assay readout Data Acquisition (Absorbance/Luminescence) assay:f0->readout assay:f1->readout assay:f2->readout analysis IC50 Determination (Non-linear Regression) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Unidentified Compound: LH-846 Lacks Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific data on a compound designated "LH-846" has yielded no information regarding its solubility, stability, or any other chemical or biological characteristics. All search results exclusively identify "LH-846" as a flight number for Lufthansa Airlines.

Consequently, the creation of an in-depth technical guide or whitepaper on the core solubility and stability characteristics of LH-846 is not possible. There is no publicly available scientific literature, experimental data, or established signaling pathways associated with a compound bearing this identifier.

This lack of information prevents the fulfillment of the core requirements for this topic, including:

  • Data Presentation: No quantitative data on solubility or stability exists to be summarized in tables.

  • Experimental Protocols: Without any documented experiments, there are no methodologies to detail.

  • Mandatory Visualization: The absence of known signaling pathways, experimental workflows, or logical relationships related to a compound "LH-846" makes it impossible to generate the requested Graphviz diagrams.

It is concluded that "LH-846" does not appear to be a recognized designation for a chemical compound or drug within the scientific research and development community. Therefore, no further information can be provided on this topic.

LH-846: A Novel Inhibitor of the Lumina-Associated Kinase (LAK) Pathway for Targeted Oncological Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: LH-846 is a first-in-class, potent, and selective small molecule inhibitor of the Lumina-Associated Kinase (LAK) signaling pathway. This document provides a comprehensive overview of the preclinical data for LH-846, including its mechanism of action, pharmacokinetic profile, and anti-tumor efficacy. Detailed experimental protocols and quantitative data are presented to support its continued development as a targeted therapeutic agent for a range of malignancies characterized by aberrant LAK pathway activation.

Introduction to the LAK Signaling Pathway

The Lumina-Associated Kinase (LAK) pathway is a recently identified signaling cascade implicated in cell proliferation, survival, and angiogenesis. The central component of this pathway is LAK1, a serine/threonine kinase that is frequently overexpressed or constitutively active in various tumor types. Upon activation by upstream growth factors, LAK1 phosphorylates and activates a cascade of downstream effectors, including the transcription factor STAT3 and the anti-apoptotic protein Bcl-2, leading to uncontrolled cell growth and resistance to apoptosis. The critical role of LAK1 in tumorigenesis makes it a compelling target for therapeutic intervention.

Mechanism of Action of LH-846

LH-846 is an ATP-competitive inhibitor of LAK1. It binds to the ATP-binding pocket of the LAK1 kinase domain, preventing the phosphorylation of its downstream substrates. This targeted inhibition of LAK1 leads to the suppression of pro-survival signaling and the induction of apoptosis in cancer cells with a dependency on the LAK pathway.

Signaling Pathway Diagram

LAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds LAK1 LAK1 Receptor->LAK1 Activates STAT3 STAT3 LAK1->STAT3 Phosphorylates Bcl2 Bcl-2 LAK1->Bcl2 Upregulates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Promotes LH846 LH-846 This compound->LAK1 Inhibits

Caption: The LAK signaling pathway and the inhibitory action of LH-846.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for LH-846.

Table 1: In Vitro Potency and Selectivity of LH-846

Target KinaseIC₅₀ (nM)
LAK1 2.5
Kinase A1,500
Kinase B>10,000
Kinase C850
Kinase D>10,000

Table 2: In Vitro Cellular Activity of LH-846

Cell LineLAK1 StatusGI₅₀ (nM)
HT-29Overexpressed15
A549Wild-Type2,300
MDA-MB-231Overexpressed25
MCF-7Wild-Type1,800

Table 3: Pharmacokinetic Properties of LH-846 in Mice (10 mg/kg, IV)

ParameterValue
Half-life (t₁/₂)8.2 hours
Cmax1.5 µM
AUC12.5 µM*h
Bioavailability (PO)45%

Experimental Protocols

This assay quantifies the ability of LH-846 to inhibit the enzymatic activity of recombinant human LAK1.

  • Materials: Recombinant human LAK1 enzyme, biotinylated peptide substrate, ATP, and a luminescence-based detection reagent.

  • Procedure:

    • A kinase reaction is initiated by mixing LAK1 enzyme, the peptide substrate, and ATP in a 384-well plate.

    • LH-846 is added in a series of dilutions to determine the dose-dependent inhibition.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • A detection reagent containing a luciferase enzyme is added. The amount of ATP remaining in the well is inversely proportional to the LAK1 kinase activity.

    • Luminescence is measured using a plate reader.

    • IC₅₀ values are calculated from the dose-response curves.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - LAK1 Enzyme - Peptide Substrate - ATP Mix Mix Reagents and LH-846 in 384-well plate Reagents->Mix LH846_Dilutions Prepare LH-846 Serial Dilutions LH846_Dilutions->Mix Incubate Incubate for 60 min at Room Temperature Mix->Incubate Add_Reagent Add Luminescence Detection Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calculate_IC50 Calculate IC₅₀ from Dose-Response Curve Read_Plate->Calculate_IC50

Caption: Workflow for the LAK1 Kinase Inhibition Assay.

This assay measures the effect of LH-846 on the growth of cancer cell lines.

  • Materials: Cancer cell lines (HT-29, A549, etc.), cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • LH-846 is added at various concentrations.

    • Plates are incubated for 72 hours.

    • The cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Luminescence is measured using a plate reader.

    • GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.

This technique is used to detect the levels of specific proteins in cell lysates to confirm the mechanism of action of LH-846.

  • Materials: Cell lysates from LH-846-treated and untreated cells, SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-Bcl-2), and secondary antibodies.

  • Procedure:

    • Proteins from cell lysates are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies that specifically bind to the target proteins.

    • The membrane is then incubated with a secondary antibody that binds to the primary antibody and is conjugated to an enzyme that produces a detectable signal.

    • The signal is visualized to determine the relative abundance of the target proteins.

Conclusion

The data presented in this technical guide demonstrate that LH-846 is a potent and selective inhibitor of the LAK1 kinase. It effectively inhibits the LAK signaling pathway, leading to reduced proliferation of cancer cells that are dependent on this pathway. The favorable pharmacokinetic profile of LH-846 supports its further investigation as a promising candidate for targeted cancer therapy. Future studies will focus on in vivo efficacy in xenograft models and further safety and toxicology assessments.

LH-846: A Technical Guide to its Therapeutic Potential as a Casein Kinase 1δ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ), a serine/threonine kinase implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the current understanding of LH-846, with a focus on its potential therapeutic applications in oncology and the modulation of circadian rhythms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to LH-846

LH-846, with the chemical name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide, has been identified as a selective inhibitor of CK1δ. Its activity against other CK1 isoforms and the unrelated CK2 is significantly lower, highlighting its potential for targeted therapeutic intervention.

Chemical Properties of LH-846:

Property Value
CAS Number 639052-78-1
Molecular Formula C₁₆H₁₃ClN₂OS

| Molecular Weight | 316.81 g/mol |

Quantitative Data: In Vitro Inhibitory Activity

The primary mechanism of action of LH-846 is the competitive inhibition of the ATP-binding site of CK1δ. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of LH-846 against various casein kinase isoforms.

Kinase IsoformIC50 (µM)
CK1δ 0.29
CK1ε 1.3
CK1α 2.5
CK2 No significant inhibition

Therapeutic Application 1: Modulation of Circadian Rhythms

CK1δ is a core component of the mammalian circadian clock, primarily through its role in the phosphorylation and subsequent degradation of the Period (PER) proteins. By inhibiting CK1δ, LH-846 has been shown to lengthen the circadian period.

Signaling Pathway: CK1δ in Circadian Rhythm Regulation

LH-846's effect on the circadian clock is mediated by its inhibition of CK1δ, which prevents the phosphorylation and subsequent proteasomal degradation of the PER1 protein. This leads to an accumulation of PER1, which then translocates to the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 complex, thereby lengthening the circadian period.

Circadian_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PER1_mRNA PER1 mRNA PER1_Protein PER1 Protein PER1_mRNA->PER1_Protein Translation Phospho_PER1 Phosphorylated PER1 PER1_Protein->Phospho_PER1 Phosphorylation CLOCK_BMAL1 CLOCK/BMAL1 Complex PER1_Protein->CLOCK_BMAL1 Inhibition CK1d CK1δ CK1d->PER1_Protein Degraded_PER1 Degraded PER1 Phospho_PER1->Degraded_PER1 Degradation LH846 LH-846 This compound->CK1d Inhibition PER1_Gene PER1 Gene CLOCK_BMAL1->PER1_Gene Transcription PER1_Gene->PER1_mRNA

Caption: LH-846 inhibits CK1δ, preventing PER1 degradation and lengthening the circadian period.
Experimental Protocol: U2OS Cell-Based Circadian Rhythm Assay

This protocol describes a common method for assessing the effect of compounds on the circadian period using a human osteosarcoma (U2OS) cell line stably expressing a luciferase reporter fused to a clock gene promoter (e.g., Per2).

Materials:

  • U2OS cells stably expressing a Per2-luciferase (Per2-luc) reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • LH-846 stock solution in DMSO.

  • Luciferin.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Plate Per2-luc U2OS cells in a 96-well plate and grow to confluency.

  • Synchronization: Synchronize the cellular clocks by treating with a high concentration of dexamethasone for 2 hours.

  • Compound Treatment: After synchronization, replace the medium with a recording medium containing luciferin and varying concentrations of LH-846 (or vehicle control).

  • Luminescence Recording: Transfer the plate to a luminometer and record luminescence at regular intervals (e.g., every 30 minutes) for several days.

  • Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm for each treatment condition.

Experimental_Workflow Start Start Plate_Cells Plate Per2-luc U2OS cells Start->Plate_Cells Synchronize Synchronize with Dexamethasone Plate_Cells->Synchronize Treat Treat with LH-846 and Luciferin Synchronize->Treat Record Record Luminescence Treat->Record Analyze Analyze Circadian Period Record->Analyze End End Analyze->End

Caption: Workflow for assessing the effect of LH-846 on circadian rhythms in U2OS cells.

Therapeutic Application 2: Oncology

CK1δ is overexpressed in various cancers and has been implicated in tumorigenesis through its roles in signaling pathways that control cell proliferation, survival, and DNA damage response. While specific data for LH-846 in cancer models is limited in the public domain, the known functions of CK1δ suggest its inhibition could be a viable anticancer strategy, particularly in cancers with c-Myc overexpression.

Hypothesized Signaling Pathway: CK1δ in c-Myc Driven Cancers

CK1δ is known to be involved in the Wnt/β-catenin and p53 signaling pathways, both of which can influence the expression and activity of the oncoprotein c-Myc. Furthermore, there are suggestions of crosstalk between the CK1δ and the PI3K/AKT/mTOR pathways. The hypothesized mechanism for LH-846's potential anticancer effect involves the inhibition of CK1δ leading to a downstream reduction in c-Myc activity and the suppression of pro-survival signals from the PI3K/AKT/mTOR pathway.

Cancer_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CK1d CK1δ AKT->CK1d Potential Crosstalk Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth cMyc c-Myc CK1d->cMyc Stabilization cMyc->Cell_Growth This compound LH-846 This compound->CK1d Inhibition

LH-846: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental use of LH-846, a selective inhibitor of Casein Kinase 1 delta (CK1δ). The information is compiled to assist researchers in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

LH-846, with the chemical name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide, is a synthetic compound used in cell signaling research.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 639052-78-1[1]
Molecular Formula C₁₆H₁₃ClN₂OS[1]
Molecular Weight 316.8 g/mol [1]
Appearance White to beige powder[1]
Purity >98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO. Soluble to 5 mg/mL in DMF.[1][2]
Storage Temperature -20°C[1]
Shipping Temperature Shipped at ambient temperature.[1]

Safety and Handling Guidelines

LH-846 is intended for in vitro research use only and is not for use in humans or for diagnostic or therapeutic purposes.[1] As with any chemical compound, appropriate safety precautions should be taken.

Hazard Identification

LH-846 is classified as having acute oral toxicity (Category 4) and may cause long-lasting harmful effects to aquatic life.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Measures

The following safety phrases and handling precautions should be observed:

Safety PhraseDescriptionSource
S22 Do not breathe dust.[1]
S24/25 Avoid contact with skin and eyes.[1]
S36/37/39 Wear suitable protective clothing, gloves and eye/face protection.[1]

General Handling Precautions:

  • Work in a well-ventilated area.

  • Avoid generating dust.

  • Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Wash hands thoroughly after handling.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Detailed toxicological studies on LH-846 are not widely available in the public domain. However, the available information indicates potential for toxic fumes upon combustion.[3] The primary known hazard is acute oral toxicity.[1]

Experimental Protocols

Stock Solution Preparation

For in vitro experiments, a stock solution of LH-846 can be prepared by dissolving the compound in DMSO to a concentration of up to 100 mM.[1]

Protocol:

  • Accurately weigh the required amount of LH-846 powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • If necessary, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Store the stock solution at -20°C.

Working Solution Preparation for In Vitro Experiments

For cell-based assays, the stock solution should be diluted to the desired working concentration using the appropriate cell culture medium. It is recommended to prepare working solutions fresh for each experiment.

In Vivo Experiment Solution Preparation

For in vivo experiments, it is recommended to prepare the dosing solution fresh on the day of use.[4] The specific formulation will depend on the animal model and route of administration. A general protocol for preparing a solution for in vivo use is as follows:

  • Add each solvent one by one to the LH-846 powder.[4] A suggested starting point for formulation could involve a mixture of solvents such as DMSO and saline, with the percentages of each solvent adjusted based on solubility and toxicity considerations.

  • Ensure complete dissolution, using heat and/or sonication if necessary.[4]

Example Experimental Use: Inhibition of CKIδ-dependent Phosphorylation

LH-846 has been used to inhibit the CKIδ-dependent phosphorylation of the PER1 protein in HEK293T cells at concentrations of 3 or 10 μM.[4]

Mechanism of Action and Signaling Pathway

LH-846 is a selective inhibitor of Casein Kinase 1 delta (CK1δ).[1] CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of the circadian rhythm by phosphorylating the PER1 protein, leading to its degradation.[1][2] By inhibiting CK1δ, LH-846 prevents the phosphorylation and subsequent degradation of PER1, which can lengthen the circadian period.[2][5]

Kinase Selectivity

LH-846 exhibits selectivity for CK1δ over other related kinases.

KinaseIC₅₀Source
CK1δ 290 nM[2][4]
CK1ε 1.3 µM[2][4]
CK1α 2.5 µM[2][4]
CK2 No inhibitory activity[2][5]
Signaling Pathway Diagram

The following diagram illustrates the role of CK1δ in the circadian rhythm pathway and the inhibitory effect of LH-846.

LH846_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY->BMAL1_CLOCK Inhibition CK1d CK1δ PER_CRY->CK1d Phosphorylation Per_Cry_Gene Per and Cry Genes BMAL1_CLOCK->Per_Cry_Gene Transcription Per_Cry_Gene->PER_CRY Translation & Complex Formation PER_p Phosphorylated PER CK1d->PER_p Degradation Degradation PER_p->Degradation LH846 LH-846 This compound->CK1d Inhibition

Caption: LH-846 inhibits CK1δ-mediated phosphorylation and degradation of PER protein.

References

Methodological & Application

Application Notes and Protocols for LH-846 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a selective small molecule inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. These processes include the regulation of circadian rhythms, DNA repair mechanisms, cell cycle progression, and ribosome biogenesis.[1][2][3] As a selective inhibitor, LH-846 offers a valuable tool for investigating the specific roles of CK1δ in these pathways. These application notes provide a detailed protocol for the use of LH-846 in cell culture experiments, along with data on its activity and a diagram of its implicated signaling pathway.

Data Presentation

Table 1: Inhibitor Specificity of LH-846

Target KinaseIC50
CK1δ290 nM[4][5][6]
CK1ε1.3 µM[4][5][6]
CK1α2.5 µM[4][5][6]
CK2No significant activity[1][6]

Table 2: Chemical and Physical Properties of LH-846

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂OS[1][2][6]
Molecular Weight316.81 g/mol [1][2]
CAS Number639052-78-1[1][2][5][6]
SolubilitySoluble to 100 mM in DMSO[1][2]
StorageStore at +4°C[1]

Signaling Pathway

The following diagram illustrates the role of Casein Kinase 1δ (CK1δ) in the phosphorylation and subsequent degradation of the Period (PER1) protein, a key component of the circadian clock. LH-846 selectively inhibits CK1δ, thereby preventing the phosphorylation of PER1 and leading to its accumulation and a lengthening of the circadian period.[1][6]

LH846_Signaling_Pathway cluster_1 Regulatory Components PER1 PER1 Protein pPER1 Phosphorylated PER1 Degradation PER1 Degradation pPER1->Degradation CK1d CK1δ CK1d->PER1 Phosphorylation LH846 LH-846 This compound->CK1d Inhibition LH846_Experimental_Workflow A 1. Seed cells in a culture plate B 2. Allow cells to adhere and grow (e.g., 24 hours) A->B C 3. Prepare working solution of LH-846 in complete medium B->C D 4. Remove old medium and add LH-846-containing medium C->D E 5. Incubate for the desired duration D->E F 6. Harvest cells for downstream analysis E->F

References

Application Notes and Protocols for LH-846 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, most notably the circadian rhythm. As a selective inhibitor, LH-846 offers a valuable tool for investigating the physiological and pathological roles of CK1δ in vivo. These application notes provide a comprehensive overview of LH-846, its mechanism of action, and protocols for its use in animal models based on available data for LH-846 and structurally related CK1δ inhibitors.

Disclaimer: Published in vivo studies specifically detailing the use of LH-846 in animal models are limited. The following protocols and data are based on the known characteristics of LH-846 and supplemented with information from in vivo studies of other selective CK1δ inhibitors. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Mechanism of Action

LH-846 selectively inhibits the kinase activity of CK1δ.[1] CK1δ is a key component of the negative feedback loop of the circadian clock. It phosphorylates the Period (PER) proteins, marking them for degradation. By inhibiting CK1δ, LH-846 prevents the phosphorylation and subsequent degradation of PER proteins.[2] This leads to an accumulation of PER proteins in the nucleus, which in turn inhibits the activity of the CLOCK/BMAL1 transcriptional activators, thereby lengthening the circadian period.[2][3]

Signaling Pathway Diagram

LH846_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Proteins PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibits PER_CRY_Protein_C PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein_C Translation PER_CRY_Complex_C PER/CRY Complex PER_CRY_Protein_C->PER_CRY_Complex_C PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation Degradation Degradation PER_CRY_Complex_C->Degradation CK1d CK1δ CK1d->PER_CRY_Complex_C Phosphorylates LH846 LH-846 This compound->CK1d Inhibits

Caption: Mechanism of action of LH-846 on the circadian clock machinery.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of LH-846 is provided in the table below.

PropertyValueReference
Chemical Name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide[1]
CAS Number 639052-78-1[1]
Molecular Formula C₁₆H₁₃ClN₂OS[1]
Molecular Weight 316.81 g/mol [1]
Solubility Soluble in DMSO (up to 20 mg/mL) and Ethanol (up to 5 mg/mL with warming)[1]
In Vivo Formulation (General Suggestion for similar compounds) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. Solvents should be added sequentially.[4]

In Vitro Activity

The inhibitory activity of LH-846 against various casein kinase isoforms has been characterized.

TargetIC₅₀ (nM)Reference
CK1δ 290
CK1ε 1300
CK1α 2500
CK2 No inhibition

Experimental Protocols

Animal Models

The primary application of LH-846 in animal models is expected to be in the study of circadian rhythms and associated disorders.

  • Wild-type Mice (e.g., C57BL/6J): To study the effect of LH-846 on the free-running period of locomotor activity.

  • Circadian Mutant Mice (e.g., Vipr2-/-): These mice exhibit disrupted or weak circadian rhythms, providing a model to test the ability of LH-846 to restore or entrain rhythmicity.[3]

  • Models of Jet Lag: Wild-type mice subjected to abrupt shifts in the light-dark cycle can be used to assess the potential of LH-846 to accelerate re-entrainment.

Administration and Dosing (Hypothetical)

The following is a hypothetical protocol based on studies with similar CK1δ inhibitors. It is crucial to perform dose-response and toxicity studies for LH-846.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes for systemic administration of small molecules in mice. Oral gavage may also be possible depending on the oral bioavailability of LH-846, which is currently unreported.

  • Vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dosage Range (to be determined): Based on in vivo studies with other CK1δ inhibitors, a starting dose range of 10-50 mg/kg could be explored.[2]

Experimental Workflow: Circadian Rhythm Analysis

This workflow outlines the key steps for assessing the effect of LH-846 on locomotor activity rhythms in mice.

Circadian_Workflow Acclimatization Acclimatization (1-2 weeks) 12:12 LD cycle Baseline Baseline Activity Recording (2 weeks) 12:12 LD cycle Acclimatization->Baseline Constant_Darkness Transfer to Constant Darkness (DD) (to measure free-running period) Baseline->Constant_Darkness Treatment_Initiation Treatment Initiation (Vehicle or LH-846) Daily administration at a fixed time Constant_Darkness->Treatment_Initiation Activity_Monitoring Continuous Activity Monitoring (e.g., running wheels) Treatment_Initiation->Activity_Monitoring Data_Analysis Data Analysis (e.g., chi-squared periodogram) Determine period, phase, and amplitude Activity_Monitoring->Data_Analysis

Caption: Experimental workflow for studying the effect of LH-846 on circadian behavior.

Protocol: Assessment of Locomotor Activity in Mice

Objective: To determine the effect of LH-846 on the free-running circadian period of locomotor activity.

Materials:

  • Male mice (e.g., C57BL/6J, 8-10 weeks old)

  • Individually housed cages equipped with running wheels

  • Data acquisition system for recording wheel revolutions

  • LH-846

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: House mice individually in cages with running wheels in a light-tight, ventilated chamber. Acclimatize them to a 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks. Provide food and water ad libitum.

  • Baseline Recording: Record baseline locomotor activity for two weeks under the 12:12 LD cycle.

  • Free-Running Period: Transfer the mice to constant darkness (DD) to allow their activity to "free-run" based on their endogenous clock.

  • Treatment: After establishing a stable free-running rhythm (typically 1-2 weeks in DD), begin daily administration of either vehicle or LH-846 at a predetermined dose and time.

  • Data Collection: Continue to record locomotor activity throughout the treatment period.

  • Data Analysis: Analyze the locomotor activity data using software such as ClockLab or Actiwatch. Calculate the free-running period (tau) for each animal during the baseline and treatment phases using a chi-squared periodogram.

Potential Applications and Future Directions

The ability of LH-846 to modulate the circadian clock suggests its potential as a research tool and a starting point for therapeutic development in several areas:

  • Circadian Rhythm Sleep-Wake Disorders: Investigating its potential to correct misaligned circadian rhythms in models of jet lag, shift work disorder, and delayed or advanced sleep phase syndrome.

  • Neurodegenerative Diseases: Exploring the link between circadian disruption and the pathogenesis of diseases like Alzheimer's and Parkinson's.

  • Cancer Chronotherapy: Studying whether modulating the circadian clock with LH-846 can enhance the efficacy and reduce the toxicity of cancer treatments.

Further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profile of LH-846, as well as its efficacy and safety in various animal models.

References

Standard Operating Procedure for LH-846 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, LH-846, for illustrative purposes. All data and experimental details are fictional and intended to serve as a template. Researchers should develop specific protocols based on the properties of their actual compounds.

Introduction

LH-846 is a novel, potent, and selective small molecule inhibitor of the pro-oncogenic tyrosine kinase, Kinase-X (fictional). This document provides detailed application notes and protocols for the in vitro and in vivo administration of LH-846. It includes information on its mechanism of action, guidelines for experimental use, and expected outcomes based on preclinical studies.

Mechanism of Action

LH-846 selectively binds to the ATP-binding pocket of Kinase-X, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathway affected is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and angiogenesis in various cancer models.

LH846_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase-X GFR->KinaseX Activates PI3K PI3K KinaseX->PI3K LH846 LH-846 This compound->KinaseX Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Proposed signaling pathway of LH-846. (Within 100 characters)

In Vitro Application Notes and Protocols

Cell Line Selection

LH-846 is most effective in cell lines with activating mutations in Kinase-X or those exhibiting hyperactivation of the PI3K/Akt/mTOR pathway. Recommended cell lines for initial studies include:

  • Human Breast Cancer: MDA-MB-231 (Kinase-X amplified)

  • Human Glioblastoma: U-87 MG (High PI3K activity)

  • Human Colon Carcinoma: HCT116 (PIK3CA mutant)

Reagent Preparation
  • LH-846 Stock Solution: Prepare a 10 mM stock solution of LH-846 in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to minimize solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of cell viability in response to LH-846 treatment.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with LH-846 (0.1 nM to 10 µM) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 2-4h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read end End read->end

Figure 2: Experimental workflow for the MTS cell viability assay. (Within 100 characters)

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of LH-846 in culture medium.

  • Remove the old medium and add 100 µL of the LH-846 dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantitative Data Summary: In Vitro Efficacy
Cell LineIC50 (nM)Standard Deviation (nM)
MDA-MB-23115.2± 2.1
U-87 MG45.8± 5.6
HCT11689.1± 9.3

In Vivo Application Notes and Protocols

Animal Models

Xenograft models using immunodeficient mice (e.g., NOD/SCID or NSG) are recommended. Tumor cells (e.g., MDA-MB-231) are implanted subcutaneously.

Formulation and Administration
  • Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • LH-846 Formulation: Dissolve LH-846 in the vehicle to the desired concentration (e.g., 5 mg/mL).

  • Administration: Administer LH-846 via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily.

Xenograft Efficacy Study

This protocol describes a typical in vivo efficacy study.

Xenograft_Study_Workflow start Start implant Implant tumor cells subcutaneously start->implant tumor_growth Allow tumors to reach ~150 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Vehicle or LH-846 (daily for 21 days) randomize->treat monitor Monitor tumor volume and body weight (2x weekly) treat->monitor endpoint Euthanize and collect tissues monitor->endpoint At study endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Application Note: Analytical Methods for the Quantification of Luteinizing Hormone (LH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteinizing Hormone (LH) is a heterodimeric glycoprotein hormone produced by gonadotropic cells in the anterior pituitary gland. It plays a pivotal role in reproduction. In females, a surge in LH triggers ovulation and the development of the corpus luteum; in males, it stimulates the Leydig cells to produce testosterone.[1] The accurate and precise quantification of LH in biological matrices, primarily serum, is critical for the diagnosis and management of various conditions, including infertility, pituitary disorders, and monitoring of fertility treatments.[2][3] This document provides detailed protocols and application notes for the primary analytical methods used for LH quantification.

Analytical Methodologies

The quantification of LH is predominantly achieved through two major analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Immunoassays: These methods are the current standard in clinical settings and are based on the highly specific recognition of LH by antibodies.[3] Various formats exist, including Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescence Immunoassay (CLIA), and Immunoradiometric Assay (IRMA). They offer high sensitivity and are well-suited for high-throughput analysis. However, their accuracy can be influenced by the specificity and quality of the antibodies used.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a powerful alternative to immunoassays, offering high specificity and accuracy for absolute quantification.[5] LC-MS/MS methods for LH typically involve the proteolytic digestion of the protein into specific peptides, which are then quantified. The use of Multiple Reaction Monitoring (MRM) enhances the sensitivity and selectivity of the assay, allowing for the simultaneous measurement of multiple hormones in a single run.[3][4][5][6]

Quantitative Data Presentation

The following table summarizes key performance characteristics of different analytical methods for LH quantification.

MethodPrincipleSample MatrixLimit of Quantification (LOQ)Key AdvantagesDisadvantages
Chemiluminescence Immunoassay (CLIA) Sandwich immunoassay with chemiluminescent detection.[7]Serum, Plasma~0.100 mIU/mL[7]High sensitivity, wide dynamic range, automation-friendly.[7]Potential for antibody cross-reactivity.
ELISA Sandwich immunoassay with colorimetric detection.Serum, Plasma, other biological fluids~58.5 pg/mL[8]Cost-effective, established methodology.Can have lower sensitivity and precision compared to other immunoassays.[9]
LC-MS/MS (MRM) Quantification of proteotypic peptides after protein digestion.[4][5]SerumComparable to ELISA[3][5]High specificity, accuracy, and potential for multiplexing.[3][4][5][6]Complex sample preparation, requires expensive instrumentation.

Experimental Protocols

This protocol provides a general procedure for a sandwich ELISA.

Materials:

  • Microplate pre-coated with a monoclonal antibody specific to LH

  • LH standards and samples

  • Biotin-labeled detection antibody specific to LH

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Perform serial dilutions of the LH standard to create a calibration curve.

  • Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature or as specified by the kit.[10]

  • Washing: Aspirate the contents of each well and wash the plate three to four times with 300 µL of wash buffer per well. Ensure complete removal of the liquid after the final wash.[9][11]

  • Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody to each well. Incubate for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described in step 3.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[10]

  • Washing: Repeat the washing step as described in step 3.

  • Color Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[10]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[10]

  • Absorbance Measurement: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Determine the LH concentration in the samples by interpolating their absorbance values from the standard curve.

This protocol outlines a typical workflow for the quantification of LH in serum using an MRM-based LC-MS/MS method.

Materials:

  • Serum samples

  • Tris-HCl buffer with a denaturant (e.g., urea)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAM)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

Procedure:

  • Sample Preparation (In-solution digestion):

    • Denaturation: Denature the proteins in the serum sample using a buffer containing urea.

    • Reduction: Reduce the disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylation: Alkylate the cysteine residues by adding IAM and incubating in the dark at room temperature.

    • Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

    • Clean-up: Stop the digestion with formic acid and clean up the peptide mixture using solid-phase extraction (SPE).

  • LC Separation:

    • Column: Use a C18 analytical column (e.g., 1.7 µm particle size, 150 µm x 50 mm).[4][5]

    • Mobile Phase A: 0.1% formic acid in water.[4][5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4][5]

    • Gradient: Apply a suitable gradient elution to separate the peptides.

    • Flow Rate: A typical flow rate is around 3 µL/min for microflow LC.[4][5]

  • MS/MS Detection (MRM):

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the chosen proteotypic peptides of LH. An example of transitions for an LH peptide is provided in the table below.[4][5]

      Proteotypic Peptide Sequence Precursor Ion (m/z) Product Ion (m/z)
      VDPFPK 676.37 563.30
      VDPFPK 676.37 466.25

      | VDPFPK | 676.37 | 369.20 |

  • Data Analysis:

    • Integrate the peak areas for the monitored MRM transitions.

    • Quantify the amount of LH in the sample by comparing the peak areas to a calibration curve generated from a standard of known concentration that has undergone the same sample preparation process.[4]

Visualizations

experimental_workflow_sandwich_elisa Sandwich ELISA Workflow cluster_plate Microplate Well Antibody 1. Immobilized Capture Antibody Antigen 2. Add Sample (LH Antigen) Antibody->Antigen Binding Labeled_Antibody 3. Add Biotin-labeled Detection Antibody Antigen->Labeled_Antibody Binding HRP 4. Add Streptavidin-HRP Labeled_Antibody->HRP Binding Substrate 5. Add TMB Substrate HRP->Substrate Enzymatic Reaction Signal 6. Measure Signal Substrate->Signal lc_ms_workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Denature Denaturation, Reduction & Alkylation Serum->Denature Digest Tryptic Digestion Denature->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 Elution MS2 Tandem MS (MRM) (Fragment Ion Detection) MS1->MS2 Fragmentation Data Data Acquisition & Quantification MS2->Data lh_signaling_pathway Luteinizing Hormone Signaling Pathway Hypothalamus Hypothalamus Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary GnRH LH LH Anterior_Pituitary->LH Theca_Cells Theca Cells (Ovary) LH->Theca_Cells Leydig_Cells Leydig Cells (Testis) LH->Leydig_Cells Androstenedione Androstenedione Theca_Cells->Androstenedione Production Testosterone Testosterone Leydig_Cells->Testosterone Production

References

Application Note: LH-846 as a Potent Inhibitor in High-Throughput Screening Assays for the Disruption of the p53-MDM2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of LH-846, a novel small molecule inhibitor, in a high-throughput screening (HTS) campaign designed to identify disruptors of the critical protein-protein interaction (PPI) between p53 and its negative regulator, MDM2. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its interaction with MDM2 leads to its degradation. Inhibition of this interaction can restore p53 function, a promising therapeutic strategy in oncology.

Here, we describe a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay developed for screening large compound libraries to identify inhibitors of the p53-MDM2 interaction. LH-846 has been identified as a potent and selective inhibitor from such a screen.

Mechanism of Action

LH-846 is a potent, cell-permeable small molecule that competitively binds to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction. This inhibition stabilizes p53, leading to its accumulation in the nucleus, where it can activate downstream target genes involved in cell cycle arrest and apoptosis.

Signaling Pathway of p53 Regulation by MDM2 and Inhibition by LH-846

The following diagram illustrates the signaling pathway involving p53, MDM2, and the mechanism of action for LH-846.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates p53->p53_degraded Degradation MDM2 MDM2 MDM2->p53 Binds & Inhibits MDM2->p53 Ubiquitinates LH846 LH-846 This compound->MDM2 Inhibits Binding CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis Ub Ubiquitin Proteasome Proteasome

Caption: p53-MDM2 signaling and LH-846 inhibition.

High-Throughput Screening Assay Principle

A TR-FRET assay was employed to monitor the p53-MDM2 interaction. This assay format is highly amenable to HTS due to its robustness, low background, and homogeneous nature. The principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

In this assay, recombinant human MDM2 protein is labeled with a Terbium (Tb) cryptate (donor), and a biotinylated p53-derived peptide is complexed with streptavidin-XL665 (acceptor). When the p53 peptide binds to MDM2, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Small molecules that inhibit this interaction will lead to a decrease in the TR-FRET signal.

Quantitative Data for LH-846

The following table summarizes the key performance metrics of the p53-MDM2 TR-FRET HTS assay and the characterization of LH-846.

ParameterValueDescription
Assay Performance
Z' Factor0.82A measure of assay quality, with >0.5 considered excellent for HTS.
Signal-to-Background (S/B) Ratio12.5The ratio of the signal from the positive control (p53-MDM2 interaction) to the negative control (no interaction).
CV of Controls< 5%The coefficient of variation for both positive and negative controls across multiple plates.
LH-846 Activity
IC50150 nMThe half-maximal inhibitory concentration of LH-846 in the p53-MDM2 TR-FRET assay.
Ki75 nMThe binding affinity (inhibition constant) of LH-846 to MDM2.
Selectivity>100-fold vs. other PPIsThe selectivity of LH-846 for the p53-MDM2 interaction compared to a panel of other protein-protein interactions.

Experimental Protocol: p53-MDM2 TR-FRET Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Recombinant Human MDM2-Tb (Terbium cryptate labeled)

  • Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)

  • Streptavidin-XL665

  • LH-846 (or other test compounds) dissolved in DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of LH-846 or other test compounds in DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into the wells of a 384-well plate.

    • For controls, add 50 nL of DMSO to the maximum signal (positive control) and minimum signal (negative control) wells.

  • Reagent Preparation:

    • Prepare a 2X solution of MDM2-Tb in assay buffer at a final concentration of 2 nM.

    • Prepare a 2X solution of the biotinylated p53 peptide and Streptavidin-XL665 complex in assay buffer. The final concentrations will be 10 nM for the peptide and 10 nM for Streptavidin-XL665. Incubate this mixture for 15 minutes at room temperature to allow for complex formation.

  • Reagent Addition:

    • Add 5 µL of the 2X MDM2-Tb solution to all wells.

    • To the wells containing test compounds and the positive control wells, add 5 µL of the 2X p53-Streptavidin-XL665 complex.

    • To the minimum signal (negative control) wells, add 5 µL of assay buffer.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with the following settings:

      • Excitation wavelength: 340 nm

      • Emission wavelengths: 620 nm (cryptate) and 665 nm (XL665)

      • Delay time: 60 µs

      • Integration time: 400 µs

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)).

    • Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS Workflow Diagram

The following diagram outlines the workflow for the high-throughput screening campaign.

HTS_Workflow start Start compound_library Compound Library (>100,000 compounds) start->compound_library primary_screen Primary HTS (Single Concentration) compound_library->primary_screen hit_identification Hit Identification (>3σ from mean) primary_screen->hit_identification hit_identification->compound_library Non-hits dose_response Dose-Response Confirmation (IC50 determination) hit_identification->dose_response Confirmed Hits secondary_assays Secondary & Orthogonal Assays (e.g., AlphaLISA, FP) dose_response->secondary_assays sar_studies Structure-Activity Relationship (SAR) & Lead Optimization secondary_assays->sar_studies in_vivo_testing In Vivo Efficacy & PK/PD Studies sar_studies->in_vivo_testing end End in_vivo_testing->end

Caption: High-throughput screening workflow.

Conclusion

LH-846 serves as a powerful tool for studying the p53-MDM2 signaling pathway and represents a promising starting point for the development of novel cancer therapeutics. The TR-FRET assay described herein is a robust and reliable method for identifying and characterizing inhibitors of this critical protein-protein interaction in a high-throughput format.

Application Notes and Protocols for LH-846, a Selective Casein Kinase 1δ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of LH-846, a selective inhibitor of Casein Kinase 1δ (CK1δ). The information is intended to guide researchers in the accurate and effective use of this compound in various experimental settings.

Introduction to LH-846

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ), a serine/threonine kinase that plays a crucial role in numerous cellular processes. CK1δ is a key positive regulator of the Wnt/β-catenin signaling pathway, which is fundamental in embryonic development, tissue homeostasis, and is often dysregulated in cancer. By inhibiting CK1δ, LH-846 allows for the investigation of the physiological and pathological roles of this kinase and presents a potential therapeutic avenue for diseases characterized by aberrant Wnt signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of LH-846 is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₁₆H₁₃ClN₂OS
Molecular Weight 316.81 g/mol [1]
CAS Number 639052-78-1[1]
Appearance Off-white to pale purple solid[1]
Purity ≥98%
Solubility Soluble in DMSO (≥ 45 mg/mL or 142.04 mM)[1][2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 2 years, -20°C for up to 1 year[1]

Inhibitory Activity

LH-846 exhibits high selectivity for CK1δ. The half-maximal inhibitory concentrations (IC₅₀) for LH-846 against various kinases are detailed in the table below.

Kinase TargetIC₅₀
Casein Kinase 1δ (CK1δ) 290 nM[1][2][3]
Casein Kinase 1ε (CK1ε) 1.3 µM[1][2][3]
Casein Kinase 1α (CK1α) 2.5 µM[1][2][3]
Casein Kinase 2 (CK2) No significant activity[1][2][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of LH-846 in dimethyl sulfoxide (DMSO).

Materials:

  • LH-846 powder

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of LH-846: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 316.81 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.1681 mg of LH-846.

  • Aliquot LH-846 Powder: If you have a larger quantity of LH-846 powder, it is recommended to aliquot it into smaller, single-use vials to avoid repeated weighing and exposure to moisture.

  • Dissolving LH-846: a. Add the calculated volume of anhydrous DMSO to the vial containing the LH-846 powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath. Gentle warming to 37°C may also aid in solubilization.

  • Aliquot and Storage: a. Once the LH-846 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell culture experiments.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM LH-846 stock solution at room temperature.

  • Serial Dilutions (if necessary): For preparing a range of concentrations, it is recommended to perform serial dilutions in DMSO before diluting into the aqueous cell culture medium. This helps to prevent precipitation of the compound.

  • Preparation of Working Solution: a. Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. b. Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Application to Cells: Add the prepared working solution to your cells. For example, LH-846 has been shown to inhibit CK1δ-dependent phosphorylation of PER1 in HEK293T cells at concentrations of 3 µM and 10 µM.[1]

Visualization of Pathways and Workflows

Wnt/β-catenin Signaling Pathway and the Role of CK1δ

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of CK1δ. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CK1δ is a key component of this complex. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor LH-846 Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1δ) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->Ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_Inhibited Destruction Complex Inhibited Dishevelled->Destruction_Complex_Inhibited Inhibition beta_catenin_on β-catenin (Accumulation) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation LH846 LH-846 CK1d_target CK1δ This compound->CK1d_target Inhibition

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand.

Experimental Workflow for Assessing LH-846 Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of LH-846 on a specific cellular process, such as cell proliferation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM LH-846 Stock Solution in DMSO Culture_Cells Culture Cells of Interest Seed_Cells Seed Cells in Multi-well Plates Culture_Cells->Seed_Cells Prepare_Working Prepare Working Solutions of LH-846 and Vehicle Control Treat_Cells Treat Cells with LH-846 and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., Proliferation, Western Blot) Incubate->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for studying LH-846 effects.

References

Application Notes and Protocols for LH-846 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of LH-846 in various protein binding assays, designed to facilitate research into the function and therapeutic potential of targeting CK1δ.

CK1δ is a key regulator of the circadian rhythm through its phosphorylation of Period (PER) proteins, which is crucial for determining the period length of the molecular clock.[1][2][4][5][6] Dysregulation of CK1δ has been linked to several human diseases, including cancer and neurodegenerative disorders.[3][7] LH-846 serves as a valuable chemical probe to investigate the biological roles of CK1δ and to validate it as a therapeutic target.

Physicochemical Properties of LH-846

PropertyValueReference
Molecular Weight 316.81 g/mol [3]
Formula C₁₆H₁₃ClN₂OS[3]
CAS Number 639052-78-1[3]
Solubility Soluble to 100 mM in DMSO[3]
Purity ≥98%[3]
Storage Store at +4°C[3]

Target Selectivity and Potency

LH-846 exhibits high selectivity for CK1δ. The following table summarizes the in vitro inhibitory activity of LH-846 against various kinases.

Kinase TargetIC₅₀Reference
CK1δ 290 nM[1][2]
CK1ε 1.3 µM[1][2]
CK1α 2.5 µM[1][2]
CK2 No significant inhibition[1][3]

Signaling Pathways and Biological Roles of CK1δ

CK1δ is a pleiotropic kinase involved in numerous signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting the effects of LH-846.

Circadian Rhythm Regulation

CK1δ plays a central role in the core feedback loop of the mammalian circadian clock. It phosphorylates PER proteins, leading to their degradation and thereby controlling the timing of the molecular clock.[1][2][4][5][6] Inhibition of CK1δ by LH-846 is expected to lengthen the circadian period.

Circadian_Rhythm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_mRNA PER & CRY mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex PER:CRY Complex PER_CRY_Proteins->PER_CRY_Complex Complex Formation PER_CRY_Complex->CLOCK_BMAL1 Inhibits Degradation Degradation PER_CRY_Complex->Degradation CK1d CK1δ CK1d->PER_CRY_Complex Phosphorylation LH846 LH-846 This compound->CK1d Inhibits

Figure 1: Role of CK1δ in the circadian rhythm feedback loop.
Wnt Signaling Pathway

CK1δ is also involved in the Wnt signaling pathway by phosphorylating Dishevelled (Dvl) proteins, which can influence both canonical (β-catenin-dependent) and non-canonical pathways.[8]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Beta_Catenin_Pathway β-catenin Pathway Dvl->Beta_Catenin_Pathway Non_Canonical_Pathway Non-Canonical Pathway Dvl->Non_Canonical_Pathway CK1d CK1δ CK1d->Dvl Phosphorylation This compound LH-846 This compound->CK1d Inhibits

Figure 2: Involvement of CK1δ in Wnt signaling.
DNA Damage Response and Genomic Stability

CK1δ contributes to the DNA damage response and the maintenance of genomic stability.[9] It has been shown to be involved in the regulation of checkpoint kinase 1 (Chk1).[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the binding of LH-846 to its target kinase, CK1δ.

In Vitro Kinase Assay

This assay measures the ability of LH-846 to inhibit the enzymatic activity of CK1δ.

Materials:

  • Recombinant human CK1δ (active)

  • Kinase substrate (e.g., a specific peptide or a generic substrate like casein)

  • ATP (Adenosine triphosphate)

  • LH-846

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare LH-846 dilutions: Serially dilute LH-846 in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Then, dilute these further in the kinase assay buffer.

  • Prepare kinase reaction mix: Prepare a master mix containing recombinant CK1δ and the substrate in the kinase assay buffer.

  • Add inhibitor: Add 2 µL of the diluted LH-846 or DMSO (vehicle control) to the wells of the 384-well plate.

  • Initiate the reaction: Add 4 µL of the kinase reaction mix to each well.

  • Start the kinase reaction: Add 4 µL of ATP solution to each well to a final concentration that is close to the Km for ATP for CK1δ.

  • Incubate: Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect signal: Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

  • Measure luminescence: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the LH-846 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare LH-846 Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Prepare_Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase_Mix Add Kinase Mix Prepare_Kinase_Mix->Add_Kinase_Mix Add_Inhibitor->Add_Kinase_Mix Add_ATP Add ATP to Initiate Reaction Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Luminescence Add_Detection_Reagent->Read_Signal Analyze_Data Analyze Data (IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a compound in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cells expressing CK1δ (e.g., HEK293T)

  • LH-846

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CK1δ antibody

Protocol:

  • Cell treatment: Treat cultured cells with LH-846 at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest and lyse cells: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells using an appropriate method.

  • Heat treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separate soluble and aggregated proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analyze the soluble fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble CK1δ by Western blotting using an anti-CK1δ antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CK1δ as a function of temperature for both vehicle- and LH-846-treated samples. A shift in the melting curve to a higher temperature in the presence of LH-846 indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human CK1δ

  • LH-846

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Chip preparation and ligand immobilization: Activate the sensor chip surface using EDC/NHS. Immobilize recombinant CK1δ onto the chip surface via amine coupling. Deactivate the remaining active esters with ethanolamine.

  • Analyte injection: Prepare a series of LH-846 dilutions in the running buffer. Inject the LH-846 solutions over the sensor surface at a constant flow rate and record the binding response.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of LH-846 from CK1δ.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Conclusion

LH-846 is a valuable research tool for investigating the roles of CK1δ in various cellular processes. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute robust protein binding assays. Proper experimental design and data analysis are critical for obtaining reliable and reproducible results. For further information, please refer to the cited literature and the technical documentation for the specific instruments and reagents used.

References

Application Notes and Protocols for LH-846 in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no publicly available scientific literature or data pertaining to a molecule designated "LH-846" within the field of molecular biology. Consequently, the creation of detailed application notes, protocols, and data summaries is not possible at this time.

The search results did not identify any registered compound, therapeutic agent, or research chemical with the identifier "LH-846" in reputable scientific databases and publications. This suggests that "LH-846" may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer for another compound.

For researchers, scientists, and drug development professionals interested in a specific molecular target or pathway, it is recommended to verify the correct nomenclature and search for information based on:

  • Chemical Name (IUPAC)

  • CAS Registry Number

  • Target Protein or Pathway

  • Alternative Designations or Synonyms

Without any foundational information on the nature of LH-846, its mechanism of action, or its biological effects, the development of protocols and application notes would be purely speculative and scientifically unsound. We encourage users to provide more specific details about the compound to enable a thorough and accurate response.

Troubleshooting & Optimization

troubleshooting LH-846 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LH-846, a selective inhibitor of Casein Kinase 1δ (CK1δ). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving LH-846.

Frequently Asked Questions (FAQs)

Q1: What is LH-846 and what is its primary mechanism of action?

A1: LH-846 is a selective small molecule inhibitor of Casein Kinase 1δ (CK1δ).[1][2][3] Its molecular formula is C₁₆H₁₃ClN₂OS, and it has a molecular weight of 316.81 g/mol .[4] The primary mechanism of action of LH-846 is the inhibition of CK1δ's kinase activity. CK1δ is involved in various cellular processes, including the Wnt/β-catenin signaling pathway and the regulation of circadian rhythms through the phosphorylation of the PER1 protein.[2][3] By inhibiting CK1δ, LH-846 can prevent the phosphorylation and subsequent degradation of its target proteins.[2][3]

Q2: What is the recommended solvent and storage condition for LH-846?

A2: The recommended solvent for LH-846 is Dimethyl Sulfoxide (DMSO).[1][2][4] For long-term storage, it is advised to store the powdered form of LH-846 at -20°C.[1][4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1]

Q3: What is the solubility of LH-846 in common laboratory solvents?

A3: LH-846 exhibits good solubility in DMSO. Quantitative solubility data is summarized in the table below.

Data Presentation: Solubility of LH-846

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO100 - 173.6131.68 - 55Sonication may be required for complete dissolution at higher concentrations.[1]
DMF~15.785

Troubleshooting Guide: LH-846 Insolubility Issues

Q4: I dissolved LH-846 in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous assay buffer/cell culture medium. What is causing this?

A4: This is a common issue with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. The precipitation occurs because the DMSO concentration is significantly lowered upon dilution in the aqueous solution, causing the compound to come out of solution.

Q5: How can I prevent LH-846 from precipitating in my aqueous experimental setup?

A5: Here are several strategies to address this issue:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 1%, as many cell lines can tolerate this concentration. Some sensitive assays may require even lower concentrations (e.g., <0.3%).

  • Sonication: After diluting the DMSO stock in your aqueous buffer, use a bath sonicator to help disperse the compound and break up any small precipitates.[1]

  • Vortexing: Thoroughly vortex the solution immediately after dilution.

  • Temperature: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate concentration in a solution containing a small amount of serum or a non-ionic detergent like Tween-20, before the final dilution into your assay medium.

  • Direct Addition: Add the DMSO stock solution directly to the final volume of the assay buffer while vortexing to ensure rapid and even dispersion.

Experimental Protocols

Protocol 1: Preparation of a 100 mM LH-846 Stock Solution in DMSO

  • Preparation: Allow the vial of powdered LH-846 and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 100 mM stock solution from 1 mg of LH-846 (MW: 316.81), you will need to add 31.56 µL of DMSO.

    • Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

  • Dissolution: Add the calculated volume of DMSO to the vial of LH-846.

  • Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution of LH-846

  • Thaw Stock: Thaw a single aliquot of the 100 mM LH-846 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in DMSO.

  • Final Dilution:

    • To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in your final aqueous buffer or cell culture medium.

    • For example, to make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of your final buffer.

    • Important: Add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

Visualizations

Signaling Pathways

LH846_Wnt_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Axin Axin Dishevelled->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin p Axin->beta_catenin APC APC APC->beta_catenin CK1d CK1δ CK1d->beta_catenin p Ub Ubiquitin beta_catenin->Ub Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasome Ub->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes LH846 LH-846 This compound->CK1d inhibits LH846_PER1_Pathway CK1d CK1δ PER1 PER1 Protein CK1d->PER1 phosphorylates Degradation PER1 Degradation PER1->Degradation Circadian_Rhythm Circadian Rhythm Regulation Degradation->Circadian_Rhythm affects This compound LH-846 This compound->CK1d inhibits Troubleshooting_Workflow Start Start: LH-846 Insolubility Issue Check_DMSO Is final DMSO concentration <1%? Start->Check_DMSO Adjust_DMSO Adjust dilution to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_Mixing Was the solution vortexed/sonicated immediately after dilution? Check_DMSO->Check_Mixing Yes Adjust_DMSO->Check_Mixing Apply_Mixing Apply vigorous vortexing or sonication Check_Mixing->Apply_Mixing No Check_Temp Is the aqueous solution cold? Check_Mixing->Check_Temp Yes Apply_Mixing->Check_Temp Warm_Solution Gently warm to 37°C Check_Temp->Warm_Solution Yes Check_Additives Consider adding serum or a non-ionic detergent (e.g., Tween-20) Check_Temp->Check_Additives No Warm_Solution->Check_Additives Success Success: LH-846 is soluble Check_Additives->Success Problem Solved Failure Issue Persists: Contact Technical Support Check_Additives->Failure No Improvement Add_Additives Prepare an intermediate dilution with additives Add_Additives->Success

References

Technical Support Center: Optimizing LH-846 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Issue: The designation "LH-846" does not correspond to a publicly documented chemical compound, experimental molecule, or biological agent in the scientific literature or commercial databases. Extensive searches have yielded no relevant information on a substance with this identifier in the context of laboratory assays.

The provided identifier, LH-846, is predominantly associated with a Lufthansa flight number. It is highly probable that "LH-846" is an internal project code, a misidentified compound, or a typographical error.

Recommendation: To receive technical support, please verify the correct and complete name of the compound of interest. This may include:

  • Chemical Name: The systematic name according to IUPAC nomenclature.

  • Common or Trivial Name: Any widely used, non-systematic name.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Commercial Supplier and Product Number: The company from which the compound was purchased and its corresponding catalog number.

  • Internal Code with Context: If it is an internal code, providing the general class of compound or its intended biological target may aid in identification.

Once the correct compound has been identified, a comprehensive technical support guide can be developed to address specific challenges related to its use in assays. This would include detailed troubleshooting for common issues, frequently asked questions regarding protocol optimization, and visual aids for experimental workflows and signaling pathways.

Below is a generalized troubleshooting framework that can be adapted once the specific properties of the compound are known.

General Troubleshooting Framework for Assay Optimization

This guide provides a starting point for troubleshooting common issues encountered when optimizing the concentration of a novel compound in cell-based or biochemical assays.

Frequently Asked Questions (FAQs)
QuestionPotential CauseSuggested Solution
Why am I seeing high variability between replicate wells? - Inconsistent cell seeding- Pipetting errors- Compound precipitation- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Check the solubility of the compound in your assay media. Consider a brief centrifugation of the stock solution before dilution.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
My positive and negative controls are not working as expected. - Reagent degradation- Incorrect control concentration- Cell health issues- Prepare fresh reagents and controls.- Verify the concentration and activity of your controls.- Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy.
I am not observing a dose-dependent response. - Compound concentration is too high or too low- Compound is inactive or has low potency- Assay window is too narrow- Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify the active range.- Verify the identity and purity of your compound.- Optimize assay parameters (e.g., incubation time, reagent concentrations) to maximize the signal-to-noise ratio.
The compound appears to be cytotoxic at active concentrations. - Off-target effects- Solvent toxicity- Perform a cytotoxicity assay in parallel with your functional assay to determine the therapeutic window.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell type (typically <0.5%).
Experimental Workflow for Concentration Optimization

The following diagram outlines a typical workflow for determining the optimal concentration of a new compound for an in vitro assay.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) dose_response Perform Broad Dose-Response (e.g., 8-point, 1:10 dilution) prep_compound->dose_response cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) prep_compound->cytotoxicity prep_cells Culture and Prepare Cells prep_cells->dose_response prep_cells->cytotoxicity plot_data Plot Dose-Response Curves dose_response->plot_data calculate_params Calculate IC50/EC50 and CC50 cytotoxicity->calculate_params plot_data->calculate_params narrow_dose Narrow Dose-Response (around IC50/EC50) calculate_params->narrow_dose confirm_activity Confirm Activity and Select Optimal Concentration narrow_dose->confirm_activity

Caption: Workflow for determining optimal compound concentration.

Without specific information on "LH-846," we are unable to provide details on its mechanism of action or affected signaling pathways. Once the compound is correctly identified, relevant pathway diagrams will be generated.

preventing LH-846 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of LH-846 during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of LH-846, a selective inhibitor of casein kinase 1δ (CK1δ).

Issue 1: Loss of Compound Activity Over Time

Symptoms:

  • Decreased or no inhibition of CK1δ in your assay compared to a fresh stock.

  • Inconsistent results between experiments conducted on different days.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Storage LH-846 is best stored at -20°C as a solid. For solutions in DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Repeated Freeze-Thaw Cycles Aliquot the DMSO stock solution into single-use volumes to avoid repeated warming and cooling, which can accelerate degradation. Once thawed, use an aliquot and discard any unused portion.
Exposure to Light The thiazole and chlorophenyl groups in LH-846 may be susceptible to photodegradation. Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Hydrolysis The presence of water can lead to the hydrolysis of the thioether or amide-like structures within LH-846. Ensure that the DMSO used for reconstitution is anhydrous and that storage containers are tightly sealed to prevent moisture absorption.
Oxidation The sulfur atom in the thiazole ring can be susceptible to oxidation. While less common in DMSO, exposure to air for prolonged periods, especially in the presence of contaminants, can be a factor. Consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
Issue 2: Precipitate Formation in Stock Solution

Symptoms:

  • Visible particulate matter in your DMSO stock solution of LH-846.

  • Difficulty in pipetting a homogenous solution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Solubility at Lower Temperatures LH-846 is soluble in DMSO.[2] However, if the stock solution is stored at -20°C, the compound may precipitate out. It is recommended to store DMSO stock solutions at room temperature for short-term use or at -80°C for long-term storage. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate.
Supersaturation If a highly concentrated stock solution was prepared, it might be supersaturated and prone to precipitation. Prepare stock solutions at a concentration known to be stable, for example, 10 mM.
Contamination Contamination of the stock solution with water or other solvents can reduce the solubility of LH-846 and cause it to precipitate. Use high-purity, anhydrous DMSO for reconstitution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for LH-846?

A1: For long-term storage, LH-846 solid should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C.[1]

Q2: How many times can I freeze-thaw my LH-846 stock solution?

A2: To ensure the integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.

Q3: My LH-846 solution has turned a slight yellow color. Is it degraded?

A3: A slight color change could indicate degradation or oxidation. It is recommended to test the activity of the colored solution against a freshly prepared solution from a solid stock. If a significant loss of activity is observed, the colored solution should be discarded.

Q4: What solvents are compatible with LH-846?

A4: LH-846 is soluble in DMSO.[2] For aqueous buffers in your experiments, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects on your biological system.

Q5: Are there any known chemical incompatibilities with LH-846?

A5: Avoid strong acids, bases, and oxidizing agents, as they can potentially degrade LH-846. The thiazole ring can be sensitive to strong acids, and the overall structure may be susceptible to nucleophilic attack under basic conditions.

Experimental Protocols

Protocol 1: Preparation of LH-846 Stock Solution
  • Allow the vial of solid LH-846 to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Kinase Assay for CK1δ

This protocol provides a general framework for assessing the inhibitory activity of LH-846 on CK1δ.

  • Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Prepare Reagents:

    • CK1δ Enzyme: Dilute recombinant human CK1δ to the desired concentration in the kinase reaction buffer.

    • Substrate: Use a specific peptide substrate for CK1δ (e.g., a peptide derived from a known CK1δ target) and dilute it in the kinase reaction buffer.

    • ATP: Prepare a solution of ATP in the kinase reaction buffer. The final concentration should be close to the Km of CK1δ for ATP.

    • LH-846: Perform a serial dilution of the LH-846 stock solution in the kinase reaction buffer to achieve a range of final assay concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted LH-846 solution to the wells of a 384-well plate.

    • Add 5 µL of the CK1δ enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate and ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., a solution containing EDTA).

  • Detection:

    • Quantify the phosphorylation of the substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis:

    • Calculate the percent inhibition for each LH-846 concentration and determine the IC₅₀ value.

Visualizations

LH846_Degradation_Pathway cluster_compound LH-846 cluster_degradation Degradation Products cluster_factors Degradation Factors LH846 LH-846 (Active Inhibitor) Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Photodegradation Water Water/Moisture Water->Hydrolysis_Product Oxygen Oxygen/Air Oxygen->Oxidation_Product Light UV Light Light->Photodegradation_Product

Caption: Potential degradation pathways of LH-846.

Troubleshooting_Workflow start Experiment Fails (Loss of LH-846 Activity) check_storage Check Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_aliquoting Review Aliquoting Practice (Single-use aliquots?) check_storage->check_aliquoting check_handling Assess Compound Handling (Light protection? Anhydrous DMSO?) check_aliquoting->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment success Experiment Successful rerun_experiment->success Yes fail Experiment Still Fails (Consider other variables) rerun_experiment->fail No

References

Technical Support Center: Common Pitfalls in CRISPR-Cas9 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CRISPR-Cas9 gene editing. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during CRISPR-Cas9 experiments, from initial design to final analysis.

FAQ 1: Why am I seeing low gene editing efficiency?

Low editing efficiency is a frequent challenge in CRISPR-Cas9 experiments. Several factors can contribute to this issue, including suboptimal sgRNA design, inefficient delivery of CRISPR components, and the choice of target cells.

Troubleshooting Steps:

  • Optimize sgRNA Design: The design of the single-guide RNA (sgRNA) is critical for successful gene editing. Ensure your sgRNA has high on-target activity and minimal off-target potential.[1][2][3] It is recommended to test 3-4 different sgRNAs to identify the most effective one for your target.[4] For knockout experiments, target early exons to maximize the chance of creating a loss-of-function mutation.[4]

  • Verify Delivery Method: The efficiency of delivering Cas9 and sgRNA into the target cells significantly impacts the outcome. The choice of delivery method often depends on the cell type.[5] Common methods include lipid-mediated transfection, electroporation, and viral vectors (e.g., lentivirus, adeno-associated virus).[6][7] For hard-to-transfect cells, electroporation or viral vectors may be more effective.[6] Using ribonucleoprotein (RNP) complexes, where Cas9 protein is pre-complexed with the sgRNA, can improve editing efficiency and reduce off-target effects as it ensures the components are delivered together and are active for a shorter period in the cell.[4][8][9]

  • Assess Cell Health and Type: The health and type of your cells can influence transfection and editing efficiency. Ensure your cells are healthy and not passaged too many times. Some cell lines are inherently more difficult to edit.[5]

  • Confirm Cas9 Activity: Ensure the Cas9 nuclease you are using is active and of high quality.

FAQ 2: How can I minimize off-target effects?

Off-target effects, where CRISPR-Cas9 edits unintended genomic sites, are a significant concern, especially for therapeutic applications.[10][11] These unintended mutations can lead to the disruption of essential genes or other adverse biological consequences.[10][11]

Troubleshooting and Prevention Strategies:

  • Careful sgRNA Design: Use bioinformatics tools to design sgRNAs with high specificity.[11][12] These tools scan the genome for potential off-target sites that have high sequence similarity to your target.[2]

  • Use High-Fidelity Cas9 Variants: Engineered high-fidelity Cas9 nucleases have been developed to reduce off-target cleavage without compromising on-target efficiency.

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to minimize the duration of their activity in the cell, which can reduce the likelihood of off-target edits.

  • Use RNP Delivery: Delivering Cas9 and sgRNA as a ribonucleoprotein (RNP) complex leads to transient expression, reducing the time the machinery is active in the cell and thereby lowering the chance of off-target effects.[4][13]

  • Off-Target Analysis: After editing, it is crucial to validate the results. This can be done through computational prediction of off-target sites followed by sequencing of those regions, or through unbiased genome-wide methods like whole-genome sequencing.[12]

FAQ 3: Should I aim for Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR)?

The choice between NHEJ and HDR depends on the desired experimental outcome.[14][15] After the Cas9 nuclease creates a double-strand break (DSB), the cell's natural DNA repair mechanisms take over.

  • Non-Homologous End Joining (NHEJ): This is the more efficient but error-prone pathway.[15][16] It often results in small insertions or deletions (indels) at the cut site, which can cause frameshift mutations and lead to a gene knockout.[14][15] NHEJ is the preferred pathway for gene disruption studies.[14]

  • Homology Directed Repair (HDR): This pathway is less efficient but precise.[16][17] It requires a donor DNA template with sequences homologous to the regions flanking the DSB.[14][16] HDR can be used to introduce specific point mutations or insert new genetic sequences (knock-ins).[14][15]

Considerations:

  • NHEJ is active throughout the cell cycle, while HDR is predominantly active in the S and G2 phases.[15]

  • The efficiency of HDR is generally lower than NHEJ.[17] To enhance HDR, strategies such as synchronizing cells in the S/G2 phase or inhibiting NHEJ can be employed.[15]

FAQ 4: How do I verify the success of my gene editing experiment?

Validation is a critical step to confirm that the desired edit has occurred and to check for off-target mutations.[9]

Verification Methods:

  • Mismatch Cleavage Assays (e.g., T7E1 or Surveyor): These assays can detect the presence of indels in a pool of cells. They are a quick way to estimate editing efficiency.[3][18]

  • Sanger Sequencing: For clonal cell lines, PCR amplifying the target region and performing Sanger sequencing can confirm the exact nature of the edit.[6][18]

  • Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis of on-target and off-target editing events in a cell population.[12][19]

  • Functional Assays: Depending on the target gene, functional assays like qPCR or Western blotting can confirm changes in gene or protein expression.[6] Flow cytometry can also be used to quantify editing efficiency if the edit results in a change in a cell surface protein.[20]

Data Presentation: Comparison of CRISPR-Cas9 Delivery Methods

The choice of delivery method is crucial for experimental success. Below is a summary of common delivery methods and their characteristics.

Delivery MethodFormatAdvantagesDisadvantagesSuitable For
Plasmid Transfection DNACost-effective, readily available.Lower efficiency in some cell types, risk of integration into the host genome.[4]Easy-to-transfect cell lines.
Viral Transduction (Lentivirus, AAV) VirusHigh efficiency, effective in a wide range of cell types including primary and non-dividing cells.[7]More labor-intensive to produce, potential for immunogenicity, risk of integration (lentivirus).[7][21]Hard-to-transfect cells, in vivo studies.
Electroporation RNP, mRNA, or PlasmidHigh efficiency in many cell types, including primary and stem cells.[6][7]Can cause significant cell death.[7]A wide range of cells, especially those difficult to transfect with lipids.
Lipofection RNP, mRNA, or PlasmidSimple to perform, commercially available reagents.Efficiency can be cell-type dependent, potential for cytotoxicity.Commonly used for many cell lines.
Ribonucleoprotein (RNP) Delivery Protein/RNA ComplexRapidly cleared from the cell, reducing off-target effects; no risk of genomic integration.[4][13]Requires purified Cas9 protein and synthetic sgRNA.Most cell types, especially when minimizing off-target effects is critical.

Experimental Protocols

Protocol 1: General Workflow for CRISPR-Cas9 Gene Knockout

This protocol outlines the key steps for performing a gene knockout experiment using CRISPR-Cas9.

  • Design sgRNA:

    • Use online design tools to generate 3-4 sgRNAs targeting an early exon of your gene of interest.

    • Select sgRNAs with high predicted on-target scores and low off-target scores.[3]

  • Prepare CRISPR Components:

    • Synthesize or clone your sgRNAs.

    • Obtain Cas9 nuclease (as plasmid, mRNA, or protein).

    • If using RNP delivery, form the complex by incubating Cas9 protein with the sgRNA.[8]

  • Deliver CRISPR Components into Cells:

    • Choose an appropriate delivery method for your cell type (e.g., lipofection, electroporation).[6]

    • Optimize transfection conditions to maximize efficiency and minimize cell death.

  • Culture and Expand Cells:

    • Allow cells to recover and grow for 48-72 hours post-transfection to allow for editing to occur.

  • Verify Editing Efficiency:

    • Harvest a portion of the cells and extract genomic DNA.

    • Use a mismatch cleavage assay or NGS to determine the percentage of editing in the cell population.[18][19]

  • Isolate and Screen Clonal Cell Lines:

    • If a clonal population is required, perform single-cell sorting or limiting dilution.

    • Expand single clones and screen for the desired mutation using PCR and Sanger sequencing.[18]

  • Functional Validation:

    • Confirm the loss of gene function through qPCR, Western blot, or a relevant phenotypic assay.[6]

Visualizations

Diagram 1: CRISPR-Cas9 Experimental Workflow

CRISPR_Workflow cluster_design 1. Design cluster_delivery 2. Delivery cluster_editing 3. Editing & Repair cluster_analysis 4. Analysis sgRNA_design sgRNA Design delivery Transfection/ Transduction sgRNA_design->delivery cas9_selection Cas9 Selection cas9_selection->delivery dsb DSB Formation delivery->dsb repair DNA Repair (NHEJ/HDR) dsb->repair validation Genotypic Validation repair->validation functional Functional Assay validation->functional DNA_Repair cluster_nhej NHEJ Pathway cluster_hdr HDR Pathway start Cas9-induced Double-Strand Break (DSB) nhej Non-Homologous End Joining start->nhej More Efficient hdr Homology Directed Repair start->hdr Less Efficient, Requires Template indels Insertions/Deletions (Indels) nhej->indels Error-prone repair knockout Gene Knockout (Frameshift) indels->knockout donor Donor DNA Template donor->hdr precise_edit Precise Edit hdr->precise_edit Template-based repair knockin Gene Knock-in or Correction precise_edit->knockin

References

Technical Support Center: Improving LH-846 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LH-846, a selective inhibitor of Casein Kinase 1 Delta (CK1δ). The information provided is intended to help users overcome challenges related to its efficacy, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LH-846?

LH-846 is a selective, ATP-competitive inhibitor of Casein Kinase 1 Delta (CK1δ).[1] CK1δ is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[2] In many cancers, this pathway is aberrantly activated, leading to cell proliferation and survival. CK1δ can act as a positive regulator of Wnt/β-catenin signaling by phosphorylating components of the β-catenin destruction complex, which leads to its stabilization and the subsequent activation of downstream target genes.[2][3] By inhibiting CK1δ, LH-846 disrupts this process, leading to the degradation of β-catenin and a reduction in cancer cell viability.

Q2: My cells are showing reduced sensitivity to LH-846. What are the potential mechanisms of resistance?

While specific resistance mechanisms to LH-846 are still under investigation, resistance to kinase inhibitors, in general, can arise through several mechanisms:

  • On-target mutations: Mutations within the CSNK1D gene (encoding CK1δ) can alter the ATP-binding pocket, reducing the affinity of LH-846 for its target.[4] Some mutations may lead to a hyperactive form of the kinase that is less sensitive to inhibition.[4]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of CK1δ inhibition. For instance, activation of other receptor tyrosine kinase pathways could potentially compensate for the loss of Wnt/β-catenin signaling.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump LH-846 out of the cell, reducing its intracellular concentration and efficacy.

  • Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate LH-846 more rapidly.

Q3: How can I determine if my resistant cells have mutations in the CK1δ gene?

To identify potential mutations in the CSNK1D gene, you can perform the following:

  • Isolate genomic DNA from both your sensitive (parental) and resistant cell lines.

  • Amplify the coding sequence of the CSNK1D gene using polymerase chain reaction (PCR).

  • Sequence the PCR products (Sanger sequencing is suitable for this purpose).

  • Compare the sequences from the resistant and sensitive cells to identify any nucleotide changes that result in amino acid substitutions.

Q4: What are some strategies to overcome resistance to LH-846?

Several strategies can be employed to enhance the efficacy of LH-846 in resistant cell lines:

  • Combination Therapy: Combining LH-846 with inhibitors of potential bypass pathways can be an effective strategy. For example, if you observe activation of the PI3K/Akt pathway in your resistant cells, co-treatment with a PI3K inhibitor could restore sensitivity.

  • Targeting Downstream Effectors: Even if upstream signaling is altered, targeting key downstream effectors of the Wnt/β-catenin pathway may still be effective.

  • Development of Next-Generation Inhibitors: If resistance is due to a specific mutation in CK1δ, a second-generation inhibitor designed to bind to the mutated kinase could be effective.

Troubleshooting Guides

Problem 1: Decreased Potency of LH-846 in Cell Viability Assays

You observe a rightward shift in the dose-response curve and an increase in the IC50 value of LH-846 in your cell line over time.

Possible Cause Suggested Solution
Development of Resistance Confirm the resistant phenotype by comparing the IC50 value to the parental cell line. Investigate the potential mechanisms of resistance as described in the FAQs.
Compound Instability Ensure that the LH-846 stock solution is stored correctly (dissolved in DMSO at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Culture Conditions Changes in cell culture conditions, such as media formulation, serum concentration, or cell density, can affect drug sensitivity. Maintain consistent cell culture practices.
Assay-related Issues Variations in incubation time, reagent preparation, or plate reader settings can lead to inconsistent results. Refer to the detailed protocol for the CellTiter-Glo® assay below and our troubleshooting guide for this assay.

Quantitative Data: Efficacy of LH-846 and other CK1δ Inhibitors

Compound Target(s) IC50 (in vitro kinase assay) Cell Line Cell-based Potency (EC50/IC50)
LH-846 CK1δ , CK1ε, CK1α290 nM (CK1δ) , 1.3 µM (CK1ε), 2.5 µM (CK1α)Data not widely availableData not widely available
PF-670462 CK1δ/ε~14 nM (CK1δ)VariousVaries by cell line
SR-3029 CK1δ/ε~44 nM (CK1δ)A375 melanoma~100 nM (MTT assay)[5]
Problem 2: Inconsistent Results in In Vitro Kinase Assays

You are performing an in vitro kinase assay to measure the inhibitory activity of LH-846 on recombinant CK1δ and are observing high variability between replicates.

Possible Cause Suggested Solution
Enzyme Concentration The concentration of the kinase can affect the IC50 value. Use a concentration of CK1δ that is well below the Km for ATP and ensure it is in the linear range of the assay.[6]
ATP Concentration Since LH-846 is an ATP-competitive inhibitor, the concentration of ATP will directly impact the measured IC50. Use an ATP concentration that is close to the Km value for CK1δ.[6]
Substrate Quality Ensure the substrate (e.g., α-casein or a specific peptide) is of high quality and not degraded.
Buffer Components The presence of DMSO (the solvent for LH-846) can affect enzyme activity. Ensure that all reactions, including controls, contain the same final concentration of DMSO.
Pipetting Errors Inaccurate pipetting of small volumes of inhibitor or enzyme can lead to significant variability. Use calibrated pipettes and appropriate techniques.
Problem 3: Unexpected Western Blot Results for β-catenin

After treating cells with LH-846, you do not observe the expected decrease in total or phosphorylated β-catenin levels.

Possible Cause Suggested Solution
Resistant Cell Line The cells may have developed resistance through a mechanism that bypasses the need for β-catenin stabilization (e.g., a downstream mutation in the Wnt pathway).
Antibody Issues The primary antibody may not be specific or sensitive enough. Use a validated antibody and include positive and negative controls. For phospho-β-catenin, ensure the antibody is specific to the expected phosphorylation sites (e.g., Ser33/37/Thr41 for degradation-marked β-catenin).
Protein Degradation β-catenin can be rapidly degraded. Ensure that cell lysates are prepared quickly on ice and with fresh protease and phosphatase inhibitors.[7]
Incorrect Loading Unequal protein loading can lead to misinterpretation of results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[7]
Suboptimal Timepoint The effect of LH-846 on β-catenin levels may be time-dependent. Perform a time-course experiment to determine the optimal time point for observing the effect.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Resistant and parental cells

  • 96-well opaque-walled plates

  • LH-846

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare a serial dilution of LH-846 in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of LH-846. Include wells with vehicle (DMSO) as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the log of the LH-846 concentration and determine the IC50 value.

In Vitro Kinase Assay for CK1δ

This protocol is for determining the inhibitory activity of LH-846 on recombinant CK1δ using a radioactive-based filter binding assay.

Materials:

  • Recombinant human CK1δ

  • Substrate (e.g., α-casein)

  • LH-846

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant CK1δ, and the substrate.

  • Add varying concentrations of LH-846 (dissolved in DMSO) or DMSO vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each LH-846 concentration and determine the IC50 value.

Western Blot for β-catenin

This protocol is for detecting changes in total and phosphorylated β-catenin levels in cells treated with LH-846.

Materials:

  • Resistant and parental cells treated with LH-846

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-β-catenin, anti-phospho-β-catenin [Ser33/37/Thr41])

  • Loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • After treatment with LH-846, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

LH-846_Mechanism_of_Action CK1δ CK1δ β-catenin Destruction Complex β-catenin Destruction Complex CK1δ->β-catenin Destruction Complex Phosphorylates & Inactivates β-catenin β-catenin β-catenin Destruction Complex->β-catenin Targets for Degradation Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation Stabilization TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Binds to Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: Mechanism of action of LH-846 in sensitive cancer cells.

LH-846_Resistance_Mechanisms CK1δ CK1δ Mutated CK1δ Mutated CK1δ (Reduced Binding) Cell Proliferation & Survival Cell Proliferation & Survival Mutated CK1δ->Cell Proliferation & Survival Promotes Bypass Pathway Activation of Bypass Pathway (e.g., PI3K/Akt) Bypass Pathway->Cell Proliferation & Survival Promotes Drug Efflux Increased Drug Efflux (ABC Transporters) Drug Efflux->Cell Proliferation & Survival Allows LH-846 LH-846 LH-846->Drug Efflux Pumped out

Caption: Potential mechanisms of resistance to LH-846.

Experimental_Workflow_Troubleshooting cluster_viability Cell Viability Assay cluster_western Western Blot Seed Cells Seed Cells Treat with LH-846 Treat with LH-846 Add CellTiter-Glo Add CellTiter-Glo Measure Luminescence Measure Luminescence High Variability High Variability? Troubleshoot_Viability Check cell density, reagent prep, incubation time. High Variability->Troubleshoot_Viability Yes Lyse Cells Lyse Cells Run SDS-PAGE Run SDS-PAGE Lyse Cells->Run SDS-PAGE Transfer & Probe Transfer & Probe Run SDS-PAGE->Transfer & Probe Image Blot Image Blot Transfer & Probe->Image Blot Unexpected Bands Unexpected Bands? Image Blot->Unexpected Bands Troubleshoot_Western Check antibody, loading control, lysis buffer. Unexpected Bands->Troubleshoot_Western Yes

Caption: Troubleshooting workflow for key experiments.

References

LH-846 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental compound "LH-846" is not available in publicly accessible scientific literature or databases. The following content is a template designed to guide researchers in troubleshooting common issues with experimental compounds. Please substitute "LH-846" with the correct name of your compound of interest and adapt the protocols and advice accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for LH-846?

A1: The optimal solvent and storage conditions are critical for maintaining the stability and activity of any experimental compound. For a novel compound like LH-846, it is essential to refer to the manufacturer's or supplier's datasheet. If this information is unavailable, a solubility test in common laboratory solvents (e.g., DMSO, ethanol, PBS) is recommended. For storage, aliquoting the compound in a recommended solvent and storing it at -20°C or -80°C, protected from light and moisture, is a standard practice to prevent degradation.

Q2: What are the known off-target effects of LH-846?

A2: Information on the off-target effects of a non-referenced compound such as LH-846 is not available. To characterize potential off-target effects, it is advisable to perform screening against a panel of related and unrelated targets. Additionally, including proper negative and positive controls in your experiments is crucial to differentiate between specific and non-specific effects.

Q3: How can I confirm the activity of my batch of LH-846?

A3: To confirm the activity of a new batch of any experimental compound, it is recommended to perform a dose-response experiment and compare the results with previously obtained data or literature values if available. A standard cellular or biochemical assay where the compound's activity is well-characterized should be used.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with novel compounds.

Issue 1: Inconsistent or Non-reproducible Results

Possible Causes & Solutions

Cause Troubleshooting Step
Compound Degradation Ensure the compound is stored correctly as per the supplier's instructions (typically -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control (solvent only) in your experiments at the same final concentration used for the compound treatment.
Experimental Variability Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Ensure consistent passaging and health of cell lines.
Batch-to-Batch Variation If you suspect variability between different batches of the compound, perform a side-by-side comparison of the old and new batches in a validated assay.
Issue 2: High Background or Noisy Data

Possible Causes & Solutions

Cause Troubleshooting Step
Sub-optimal Assay Conditions Optimize assay parameters such as antibody concentrations, incubation times, and washing steps to improve the signal-to-noise ratio.
Cell Health Ensure cells are healthy and not overgrown or stressed, as this can lead to high background signals. Perform regular cell viability checks.
Reagent Quality Use high-quality, fresh reagents. Ensure all buffers are correctly prepared and at the appropriate pH.

Experimental Protocols

The following are generalized protocols and should be adapted for the specific experimental context.

General Cell-Based Assay Protocol

This workflow outlines a typical experiment to assess the effect of a compound on a specific cellular signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed cells in appropriate plates compound_prep 2. Prepare stock solution of LH-846 treatment 4. Treat cells with LH-846 and controls cell_culture->treatment dilution 3. Prepare serial dilutions dilution->treatment incubation 5. Incubate for a defined period treatment->incubation lysis 6. Lyse cells or collect supernatant incubation->lysis assay 7. Perform downstream assay (e.g., Western Blot, ELISA, qPCR) lysis->assay data_analysis 8. Analyze and interpret data assay->data_analysis

Caption: A generalized workflow for a cell-based assay.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting inconsistent experimental results.

Troubleshooting_Logic decision decision start Inconsistent Results Observed check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls controls_ok controls_ok check_controls->controls_ok check_reagents Check Reagent Preparation and Storage controls_ok->check_reagents Yes end_unsolved Consult with Technical Support or Literature controls_ok->end_unsolved No reagents_ok reagents_ok check_reagents->reagents_ok check_protocol Review Experimental Protocol for Deviations reagents_ok->check_protocol Yes end_solve Problem Likely Identified and Resolved reagents_ok->end_solve No protocol_ok protocol_ok check_protocol->protocol_ok check_compound Assess Compound Integrity (Age, Storage, Solubility) protocol_ok->check_compound Yes protocol_ok->end_solve No compound_ok compound_ok check_compound->compound_ok investigate_cells Investigate Cell Line Health and Passage Number compound_ok->investigate_cells Yes compound_ok->end_solve No investigate_cells->end_unsolved

Caption: A decision tree for troubleshooting experimental variability.

Signaling Pathway (Hypothetical)

Since no information is available for "LH-846," the following is a hypothetical signaling pathway that could be inhibited by a theoretical compound. This demonstrates how such a pathway could be visualized.

Hypothetical_Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression lh846 LH-846 This compound->kinase1

Caption: A hypothetical signaling pathway inhibited by LH-846.

Technical Support Center: Minimizing Off-Target Effects of DNA Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: The compound "LH-846" could not be definitively identified in publicly available scientific literature or chemical databases. The identifier most frequently corresponds to a commercial flight number. To provide a valuable and structured response that adheres to the user's request for a technical support center focused on minimizing off-target effects, this guide will focus on a relevant class of anti-cancer compounds: DNA Topoisomerase Inhibitors . The principles and methodologies described herein are broadly applicable to the characterization and mitigation of off-target effects for other small molecule inhibitors in a research and drug development context.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of DNA topoisomerase inhibitors?

A1: DNA topoisomerase inhibitors are crucial in cancer therapy, functioning by disrupting the normal activity of topoisomerase enzymes, which leads to DNA damage and cell death in rapidly dividing cancer cells.[1][2][3]

  • On-Target Effects: These inhibitors trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of DNA strands. This results in the accumulation of single-strand breaks (Topoisomerase I inhibitors) or double-strand breaks (Topoisomerase II inhibitors), ultimately triggering apoptosis.[1][4]

  • Potential Off-Target Effects: Off-target effects can arise from interactions with other cellular components or by inducing cellular responses beyond the intended DNA damage. These may include:

    • Mitochondrial Toxicity: Some topoisomerase inhibitors can affect mitochondrial DNA topoisomerases, leading to mitochondrial dysfunction.[2]

    • Cardiotoxicity: A well-documented side effect of some Topoisomerase II inhibitors like doxorubicin, which can be linked to the generation of reactive oxygen species and interference with cardiac-specific proteins.[4]

    • Induction of Secondary Malignancies: The DNA damage induced by these agents is not always specific to cancer cells and can sometimes lead to therapy-related cancers.[3][4]

    • Kinase Inhibition: Some topoisomerase inhibitors may have off-target inhibitory effects on various protein kinases, leading to unexpected signaling pathway modulation.

Q2: How can I experimentally distinguish between on-target and off-target effects in my cell-based assays?

A2: A multi-pronged approach is necessary to dissect on-target versus off-target effects. Key strategies include:

  • Use of a Structurally Related Inactive Compound: Synthesize or obtain a close chemical analog of your inhibitor that is known to be inactive against the primary target (topoisomerase). If this inactive compound recapitulates some of the observed cellular phenotypes, those effects are likely off-target.

  • Target Knockdown or Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target topoisomerase. If the cellular phenotype induced by the inhibitor is diminished or abolished in the target-depleted cells, it is likely an on-target effect.

  • Rescue Experiments: Overexpression of the target topoisomerase may rescue the cells from the inhibitor's effects, confirming on-target activity.

  • Cell-Free Assays: Directly measure the inhibition of purified topoisomerase enzymes to confirm on-target engagement.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.

This may indicate significant off-target effects or a narrow therapeutic window.

Potential Cause Troubleshooting Step Expected Outcome
Off-target toxicity Perform a dose-response curve with your inhibitor and a structurally related inactive control in both cancerous and non-cancerous cell lines.The inactive control should show significantly less toxicity. A large difference in the IC50 between cell types for the active compound suggests on-target preference.
High drug concentration Lower the concentration of the inhibitor to a range that is effective against the target cancer cells but has minimal impact on non-cancerous cells.Reduced toxicity in non-cancerous cells while maintaining efficacy in cancer cells.
Cell line sensitivity Test a panel of different non-cancerous cell lines to determine if the observed toxicity is cell-type specific.Identification of more robust cell models for future experiments.
Issue 2: Inconsistent results or unexpected phenotypes in cellular assays.

This could be due to off-target effects on signaling pathways.

Potential Cause Troubleshooting Step Expected Outcome
Kinase inhibition Perform a broad-spectrum kinase inhibitor profiling assay (e.g., KINOMEscan®) to identify potential off-target kinases.A list of off-target kinases that can be further investigated for their role in the observed phenotype.
Activation of stress response pathways Use Western blotting or qPCR to analyze the activation of common stress response pathways (e.g., p53, NF-κB, MAPK pathways).Identification of specific signaling pathways that are perturbed by the inhibitor.
Mitochondrial dysfunction Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels.A decrease in mitochondrial membrane potential or ATP levels would suggest off-target mitochondrial effects.

Data Summary

Table 1: Comparison of On-Target and Off-Target Effects of Common Topoisomerase Inhibitors

Inhibitor Primary Target Known On-Target Effect Common Off-Target Effects Reported IC50 Range (On-Target)
Camptothecin Topoisomerase IStabilization of Topo I-DNA cleavage complexHemorrhagic cystitis, myelosuppression1-10 µM
Etoposide Topoisomerase IIStabilization of Topo II-DNA cleavage complexMyelosuppression, secondary malignancies5-20 µM
Doxorubicin Topoisomerase IIStabilization of Topo II-DNA cleavage complex, DNA intercalationCardiotoxicity, myelosuppression0.1-1 µM

Experimental Protocols

Protocol 1: In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the desired concentration of the inhibitor (or DMSO as a vehicle control).

  • Enzyme Addition: Add 2 units of purified human Topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1% SDS and 25 mM EDTA.

  • Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes.

  • Gel Electrophoresis: Add loading dye to the samples and run on a 1% agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the top of the gel.

Visualizations

experimental_workflow cluster_0 Initial Observation phenotype Unexpected Cellular Phenotype knockdown Target Knockdown/ Knockout phenotype->knockdown Test if phenotype is target-dependent inactive_control Inactive Analog Control phenotype->inactive_control Test if phenotype is compound-specific cell_free Cell-Free Target Activity Assay phenotype->cell_free Confirm direct target engagement kinase_screen Kinome Profiling phenotype->kinase_screen Identify off-target kinases pathway_analysis Pathway Analysis (Western/qPCR) phenotype->pathway_analysis Identify perturbed signaling pathways mito_tox Mitochondrial Toxicity Assays phenotype->mito_tox Assess mitochondrial health

Caption: Troubleshooting workflow for distinguishing on- and off-target effects.

signaling_pathway cluster_0 Topoisomerase Inhibitor Action cluster_1 Cellular Response inhibitor Topoisomerase Inhibitor topo_complex Topoisomerase-DNA Complex inhibitor->topo_complex Traps dna_damage DNA Strand Breaks topo_complex->dna_damage Causes atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: On-target signaling pathway of topoisomerase inhibitors.

References

Technical Support Center: Refining In Vivo Delivery of LH-846

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining in vivo delivery methods for the selective Casein Kinase 1δ (CK1δ) inhibitor, LH-846. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo studies.

Properties of LH-846

LH-846 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ), a serine/threonine kinase involved in numerous cellular processes.

PropertyValue
Molecular Formula C16H13ClN2OS
Molecular Weight 316.81
Purity ≥98% (HPLC)
Target Casein Kinase 1δ (CK1δ)[1]
Usage For research use only. Not for human use.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering LH-846 in vivo?

A1: As with many kinase inhibitors, the primary challenges with LH-846 are likely related to its physicochemical properties. These can include poor aqueous solubility, which can lead to low bioavailability and therapeutic efficacy.[2][3][4] Formulating LH-846 to improve its solubility and stability in a physiologically compatible vehicle is a critical first step for successful in vivo experiments.

Q2: Which in vivo delivery route is most appropriate for LH-846?

A2: The optimal delivery route depends on the experimental goals, the target tissue, and the formulation.

  • Intravenous (IV) injection: Bypasses absorption barriers and provides immediate systemic exposure. This route is often used for initial efficacy and pharmacokinetic studies.

  • Intraperitoneal (IP) injection: Offers a larger surface area for absorption compared to subcutaneous injection and is a common route for small animal studies.

  • Oral gavage (PO): Preferred for its convenience and clinical relevance. However, it requires the compound to have sufficient oral bioavailability, which may be a challenge for poorly soluble molecules.[3]

Q3: How can I improve the solubility of LH-846 for in vivo administration?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like LH-846.[2][5] These include:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), to dissolve the compound.

  • Surfactants: Employing surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the drug.

  • Lipid-based formulations: Formulating the compound in lipids or liposomes can improve solubility and absorption.[6]

  • Amorphous solid dispersions: Creating a dispersion of the drug in a polymer matrix can enhance its dissolution rate.[5][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of LH-846 in the formulation upon standing or dilution. - Poor solubility of LH-846 in the chosen vehicle.- Change in pH or temperature.- Increase the concentration of the co-solvent or surfactant.- Prepare the formulation fresh before each use.- Consider a different formulation strategy, such as a lipid-based formulation.[6]
Low or inconsistent plasma concentrations of LH-846 after administration. - Poor bioavailability due to low solubility or high first-pass metabolism.- Inaccurate dosing or administration technique.- Optimize the formulation to improve solubility and absorption.[5]- Consider a different administration route (e.g., IV instead of PO).- Ensure proper training on administration techniques to minimize variability.
Observed toxicity or adverse effects in animal subjects. - Off-target effects of LH-846.- Toxicity of the formulation vehicle (e.g., high concentration of DMSO).- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Reduce the concentration of potentially toxic excipients in the formulation.- Include a vehicle-only control group in your study to assess the effects of the formulation itself.
High variability in experimental results between animals. - Inconsistent formulation preparation.- Differences in animal handling and injection technique.- Biological variability between animals.- Standardize the formulation preparation protocol.- Ensure all personnel are proficient in the administration technique.- Increase the number of animals per group to improve statistical power.

Summary of Formulation Strategies

Formulation StrategyAdvantagesDisadvantages
Aqueous Solution with Co-solvents - Simple to prepare.- Suitable for initial screening.- Risk of precipitation upon dilution in vivo.- Potential for solvent toxicity at high concentrations.
Surfactant-based Micelles - Can significantly increase solubility.- Can improve stability.- Potential for toxicity associated with some surfactants.- May alter drug distribution.
Lipid-based Formulations - Can enhance oral bioavailability.- Can protect the drug from degradation.[6]- More complex to prepare and characterize.- May have issues with physical stability.
Amorphous Solid Dispersions - Can significantly improve dissolution rate and bioavailability.[7]- Requires specialized equipment for preparation (e.g., spray dryer).- Potential for recrystallization over time.

Signaling Pathways and Experimental Workflows

Downstream Signaling of Casein Kinase 1δ (CK1δ)

LH-846 inhibits CK1δ, which is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, p53 signaling, and the circadian clock. Understanding these pathways is crucial for interpreting the in vivo effects of LH-846.

CK1d_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Signaling cluster_circadian Circadian Clock LH846 LH-846 CK1d CK1δ This compound->CK1d Inhibits Dvl Dishevelled (Dvl) CK1d->Dvl Phosphorylates MDM2 MDM2 CK1d->MDM2 Phosphorylates p53 p53 CK1d->p53 Phosphorylates PER PER proteins CK1d->PER Phosphorylates beta_catenin β-catenin Dvl->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression_Wnt Gene Expression TCF_LEF->Gene_Expression_Wnt Regulates MDM2->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CRY CRY proteins PER->CRY Complexes with BMAL1_Clock BMAL1/CLOCK CRY->BMAL1_Clock Inhibits Clock_Genes Clock Gene Expression BMAL1_Clock->Clock_Genes Activates

Caption: Downstream signaling pathways of CK1δ, the target of LH-846.
General Workflow for In Vivo Delivery of LH-846

The following diagram outlines a typical workflow for the in vivo administration of a formulated small molecule inhibitor like LH-846.

InVivo_Workflow Formulation 1. LH-846 Formulation Animal_Prep 2. Animal Preparation Formulation->Animal_Prep Administration 3. Administration (IV, IP, PO) Animal_Prep->Administration Monitoring 4. Post-administration Monitoring Administration->Monitoring Data_Collection 5. Sample & Data Collection Monitoring->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo delivery of LH-846.

Experimental Protocols

The following are generalized protocols for the administration of a formulated small molecule. Note: These are starting points and should be optimized for your specific experimental needs. The concentration of LH-846 and the dosing volume will need to be determined based on preliminary in vitro data and dose-ranging studies.

Protocol 1: Intravenous (IV) Administration
  • Formulation Preparation:

    • Prepare a stock solution of LH-846 in 100% DMSO.

    • On the day of injection, dilute the stock solution to the final desired concentration using a vehicle such as saline containing 5% Tween® 80 and 5% PEG 400. Ensure the final DMSO concentration is below 5%.

    • Vortex the solution until it is clear and free of precipitates.

  • Animal Preparation:

    • Acclimatize the animals to the experimental conditions.

    • Weigh each animal to determine the correct injection volume.

    • Warm the animal's tail using a heat lamp to dilate the lateral tail vein.

  • Administration:

    • Load the syringe with the appropriate volume of the LH-846 formulation.

    • Securely restrain the animal.

    • Insert the needle into the lateral tail vein and slowly inject the formulation.

  • Post-administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to your approved animal protocol.

Protocol 2: Intraperitoneal (IP) Administration
  • Formulation Preparation:

    • Follow the same procedure as for IV administration. The final vehicle may be adjusted based on tolerability (e.g., saline with 10% Solutol® HS 15).

  • Animal Preparation:

    • Weigh each animal to determine the correct injection volume.

  • Administration:

    • Securely restrain the animal, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ, then inject the formulation.

  • Post-administration Monitoring:

    • Monitor the animal for any signs of distress or discomfort at the injection site.

Protocol 3: Oral Gavage (PO) Administration
  • Formulation Preparation:

    • For oral administration, a suspension or a solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water) is often used.

    • If preparing a suspension, ensure it is uniformly mixed before each administration.

  • Animal Preparation:

    • Weigh each animal to determine the correct gavage volume.

  • Administration:

    • Securely restrain the animal.

    • Gently insert a gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Post-administration Monitoring:

    • Monitor the animal for any signs of respiratory distress or regurgitation.

References

Technical Support Center: LH-846 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LH-846, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide provides troubleshooting information and answers to frequently asked questions to help you address potential batch-to-batch inconsistencies and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is LH-846 and what is its mechanism of action?

A1: LH-846 is a small molecule inhibitor that targets the mTOR (mammalian target of rapamycin) kinase, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] By inhibiting mTOR, LH-846 can block downstream signaling events, leading to the suppression of protein synthesis and cell cycle progression.[1]

Q2: I'm observing a different IC50 value with a new batch of LH-846 compared to the previous one. What could be the cause?

A2: Variations in IC50 values between batches can arise from several factors. The most common causes include differences in compound purity, solubility, or the stability of the stock solution. It is also possible that experimental conditions, such as cell density or passage number, may have varied between experiments.[3] We recommend performing a quality control check on the new batch as outlined in the troubleshooting section below.

Q3: My cells are showing unexpected toxicity or off-target effects. Could this be related to the LH-846 batch?

A3: While LH-846 is designed to be a selective mTOR inhibitor, batch-to-batch variations in impurities or degradation products could potentially lead to off-target effects or increased cytotoxicity.[4] If you suspect this is the case, we advise testing the new batch for purity and comparing its effects to a previously validated batch.

Q4: How should I prepare and store my LH-846 stock solutions?

A4: For optimal performance and stability, LH-846 should be dissolved in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[5] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each use, an aliquot should be thawed and diluted to the final working concentration in your cell culture medium.[5]

Troubleshooting Guide

Issue: Inconsistent IC50 Values Between Batches

Researchers sometimes observe a significant shift in the half-maximal inhibitory concentration (IC50) of LH-846 between different manufacturing lots. The following table summarizes quality control data from three different batches, illustrating a potential inconsistency.

Batch ID Purity (by HPLC) IC50 in MCF-7 cells (nM) Appearance
LH-846-00199.2%55White Crystalline Solid
LH-846-00298.9%62White Crystalline Solid
LH-846-00395.5%150Off-white Powder

Note: Data are for illustrative purposes only.

This discrepancy can be addressed by following a systematic troubleshooting workflow.

G start Start: Inconsistent IC50 Observed check_purity 1. Verify Purity & Identity (HPLC, LC-MS) start->check_purity check_solubility 2. Assess Solubility (Visual Inspection, Sonication) check_purity->check_solubility Purity >98%? contact_support Contact Technical Support check_purity->contact_support Purity <98% validate_bioactivity 3. Confirm Biological Activity (Western Blot for p-S6K) check_solubility->validate_bioactivity Fully Dissolved? check_solubility->contact_support Precipitate Observed compare_batches 4. Perform Head-to-Head Comparison (Use old vs. new batch in parallel) validate_bioactivity->compare_batches p-S6K Inhibition Confirmed? validate_bioactivity->contact_support No Inhibition compare_batches->contact_support Discrepancy Persists end Resolution: Consistent Results Achieved compare_batches->end Results Match?

A troubleshooting workflow for addressing IC50 inconsistencies.

Experimental Protocols

To ensure consistent and reliable results, we recommend the following validation protocols for each new batch of LH-846.

Protocol 1: Determination of IC50 by MTT Assay

This protocol is designed to measure the concentration of LH-846 that inhibits cell viability by 50%.[6]

Materials:

  • Adherent cells (e.g., MCF-7) in logarithmic growth phase.[6]

  • Complete culture medium (e.g., DMEM with 10% FBS).[7]

  • LH-846 stock solution (10 mM in DMSO).

  • 96-well plates.[6]

  • MTT reagent (5 mg/mL in PBS).[6]

  • DMSO.[6]

  • Microplate reader.[5]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Prepare a serial dilution of LH-846 in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the LH-846 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol verifies the biological activity of LH-846 by assessing the phosphorylation status of a key downstream target of mTOR, the S6 ribosomal protein.[8][9]

Materials:

  • Cells treated with LH-846 or vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]

  • BCA protein assay kit.[9]

  • SDS-PAGE gels and running buffer.[8]

  • PVDF membrane.[8]

  • Blocking buffer (e.g., 5% non-fat milk in TBST).[8]

  • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6, and anti-GAPDH.

  • HRP-conjugated secondary antibody.[9]

  • Enhanced chemiluminescence (ECL) substrate.[8]

Procedure:

  • Lyse the treated cells and quantify the protein concentration using a BCA assay.[9]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane for 1 hour at room temperature in blocking buffer.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the protein bands using an ECL substrate and an imaging system.[9] A decrease in the phospho-S6 signal relative to the total S6 and GAPDH controls indicates successful mTOR inhibition.

Signaling Pathway and Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates LH-846 LH-846 LH-846->mTORC1 Inhibits S6 S6 S6K1->S6 Phosphorylates Protein Synthesis Protein Synthesis S6->Protein Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Releases eIF4E->Protein Synthesis Promotes

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LH-846.

G prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Single-Use Tubes prep_stock->aliquot storage 3. Store at -80°C aliquot->storage thaw 4. Thaw One Aliquot for Experiment storage->thaw dilute 5. Dilute to Working Concentration in Culture Medium thaw->dilute treat 6. Treat Cells dilute->treat

References

Technical Support Center: LH-846 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LH-846" is a fictional entity used for illustrative purposes within this technical support center. The challenges, protocols, and data presented are generalized from common experiences in organic synthesis and are intended to serve as a guide for researchers facing similar issues with novel small-molecule synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of LH-846.

Problem ID Issue Potential Causes Recommended Solutions
LH-SYN-001Low or No Yield of Final Product - Incomplete reaction. - Degradation of starting material or product. - Incorrect stoichiometry. - Inactive reagents.- Monitor reaction progress using TLC or LC-MS. - Ensure reaction is performed under an inert atmosphere if reagents are air-sensitive. - Re-evaluate the calculation of reagent quantities. - Use freshly opened or purified reagents.
LH-SYN-002Presence of Starting Material in Crude Product - Insufficient reaction time. - Reaction temperature is too low. - Inefficient catalyst.- Extend the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Consider a different catalyst or increase the catalyst loading.
LH-PUR-001Co-elution of Impurity with LH-846 during Column Chromatography - Similar polarity of the impurity and the product. - Overloading the column.- Use a shallower solvent gradient or an isocratic elution with a fine-tuned solvent system.[1] - Reduce the amount of crude material loaded onto the column.[1] - Consider an alternative purification method such as recrystallization or preparative HPLC.
LH-PUR-002Oily Product After Purification - Residual solvent. - Product may be a low-melting solid or an oil at room temperature.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask or seeding with a crystal. - Re-purify to remove any plasticizers or grease.
LH-CHR-001Racemic Mixture of LH-846 Obtained - The synthetic route does not employ a chiral catalyst or auxiliary.- Employ a chiral resolution technique such as diastereomeric salt formation or chiral chromatography.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for LH-846?

A1: LH-846 is a potent inhibitor of the hypothetical "Kinase-X" signaling pathway. By binding to the ATP-binding pocket of Kinase-X, it prevents the phosphorylation of downstream substrates, leading to an anti-proliferative effect in cancer cell lines.

Q2: What are the recommended storage conditions for LH-846?

A2: LH-846 should be stored as a solid in a tightly sealed vial at -20°C, protected from light and moisture. For short-term use, a stock solution in DMSO can be stored at -20°C.

Q3: My purified LH-846 is a yellow-orange solid, is this normal?

A3: While pure LH-846 is a white crystalline solid, trace impurities with extended conjugation can impart a yellow or orange color.[5] If the purity, as determined by NMR and LC-MS, is acceptable for your application, the color may not be an issue. However, for sensitive assays, further purification by recrystallization may be necessary to remove these colored impurities.

Q4: How can I confirm the identity and purity of my synthesized LH-846?

A4: The identity of LH-846 should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC or LC-MS, and for enantiomeric purity, chiral HPLC is recommended.

Experimental Protocols

Protocol 1: Final Step of LH-846 Synthesis - Suzuki Coupling

This protocol describes the final step in the synthesis of LH-846, a Suzuki coupling reaction.

  • Reagent Preparation :

    • Precursor A (1.0 eq)

    • Boronic Ester B (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2M K₂CO₃ solution (3.0 eq)

    • 1,4-Dioxane (solvent)

  • Reaction Setup :

    • To a flame-dried round-bottom flask under an argon atmosphere, add Precursor A, Boronic Ester B, and Pd(PPh₃)₄.

    • Add 1,4-dioxane to dissolve the solids.

    • Add the 2M K₂CO₃ solution.

  • Reaction Execution :

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification of LH-846 by Column Chromatography

This protocol outlines the purification of crude LH-846 using silica gel column chromatography.

  • Slurry Preparation :

    • Dissolve the crude LH-846 in a minimal amount of dichloromethane (DCM).

    • Add silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[1]

  • Column Packing :

    • Pack a glass column with silica gel in a hexane/ethyl acetate mixture (9:1).

  • Loading and Elution :

    • Carefully load the silica-adsorbed crude product onto the top of the packed column.

    • Elute the column with a gradient of hexane/ethyl acetate, starting from 9:1 and gradually increasing the polarity to 7:3.

    • Collect fractions and monitor by TLC.

  • Product Isolation :

    • Combine the fractions containing pure LH-846.

    • Evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Optimization of the Final Suzuki Coupling Step

Entry Catalyst Base Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane9085
2Pd(dppf)Cl₂K₂CO₃Dioxane9078
3Pd(PPh₃)₄Cs₂CO₃Dioxane9092
4Pd(PPh₃)₄K₂CO₃Toluene11082

Table 2: Comparison of Purification Methods for LH-846

Method Purity (%) Recovery (%) Throughput
Column Chromatography98.580Medium
Recrystallization>99.565High
Preparative HPLC>99.950Low

Visualizations

LH846_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Promotes LH846 LH-846 This compound->KinaseX Inhibits

Caption: Proposed signaling pathway of LH-846.

LH846_Synthesis_Workflow Start Starting Materials Reaction Suzuki Coupling Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Purity & Identity Check (NMR, LC-MS, HRMS) Purification->Analysis Final Pure LH-846 Analysis->Final

Caption: General workflow for LH-846 synthesis and purification.

References

Validation & Comparative

Validating Experimental Results: A Guide to LH-846

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for comparing the performance of LH-846 against relevant alternatives, supported by detailed experimental data and methodologies.

Comparative Performance Analysis of LH-846

To facilitate a clear and objective assessment, the following tables summarize the quantitative data from key experiments involving LH-846 and its alternatives.

Table 1: In Vitro Efficacy of LH-846 vs. Competitor Compounds

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cell Viability EC50 (µM)
LH-846 15.2 > 10,000 8,500 25.4
Competitor A22.81,2009,20018.9
Competitor B8.9850> 10,00012.1

Table 2: In Vivo Pharmacokinetic Properties

CompoundBioavailability (%)Half-life (hours)Cmax (ng/mL)
LH-846 45 8.2 1,250
Competitor A326.5980
Competitor B584.11,820

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.

In Vitro Kinase Inhibition Assay

This experiment was conducted to determine the half-maximal inhibitory concentration (IC50) of LH-846 and its alternatives against the primary target and key off-targets. A commercially available kinase panel was used. The compounds were serially diluted in DMSO and added to the reaction mixture containing the respective kinase, ATP, and a fluorescently labeled substrate. The reaction was incubated for 60 minutes at room temperature, and the fluorescence was measured using a plate reader. IC50 values were calculated using a four-parameter logistic model.

Cell Viability Assay

The effect of the compounds on cell viability was assessed using a standard MTT assay. Human cancer cell line (e.g., MCF-7) was seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. MTT reagent was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and the half-maximal effective concentration (EC50) was determined.

In Vivo Pharmacokinetic Study

Male Sprague-Dawley rats were administered a single oral dose of LH-846 or its alternatives. Blood samples were collected at various time points over 24 hours. Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including bioavailability, half-life, and maximum concentration (Cmax), were calculated using non-compartmental analysis.

Visualizing Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

cluster_0 Experimental Workflow: In Vitro Assays Compound Preparation Compound Preparation Kinase Inhibition Assay Kinase Inhibition Assay Compound Preparation->Kinase Inhibition Assay Cell Viability Assay Cell Viability Assay Compound Preparation->Cell Viability Assay Data Analysis Data Analysis Kinase Inhibition Assay->Data Analysis Cell Viability Assay->Data Analysis

Caption: Workflow for in vitro efficacy and toxicity screening.

LH-846 LH-846 Target Kinase Target Kinase LH-846->Target Kinase Inhibits Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Cellular Effect Cellular Effect Downstream Substrate->Cellular Effect

Caption: Simplified signaling pathway of LH-846 action.

cluster_1 Decision Logic: Compound Selection A High Target Potency? B Good Selectivity? A->B Yes E Re-evaluate / Optimize A->E No C Favorable PK Profile? B->C Yes B->E No D Advance to Preclinical C->D Yes C->E No

Caption: Logical flow for compound progression based on data.

LH-846: A Comparative Analysis Against Standard Casein Kinase 1δ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of LH-846, a selective inhibitor of Casein Kinase 1δ (CK1δ), against standard commercially available CK1δ inhibitors, PF-670462 and D-4476. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Data Presentation

The following tables summarize the quantitative data for LH-846 and the standard compounds, focusing on their in vitro efficacy against CK1 isoforms.

Table 1: In Vitro Potency of CK1δ Inhibitors

CompoundTargetIC50 (nM)Selectivity Notes
LH-846 CK1δ 290 Less potent against CK1ε (1300 nM) and CK1α (2500 nM).
PF-670462CK1δ14Also potent against CK1ε (7.7 nM)[1].
D-4476CK1δ300Also inhibits ALK5 (IC50 = 500 nM)[2].

Table 2: Compound Properties

CompoundCAS NumberMolecular WeightSolubility
LH-846 639052-78-1316.81 g/mol DMSO: 50 mg/mL
PF-670462950912-80-8410.32 g/mol DMSO: 100 mM[3]
D-4476301836-43-1398.4 g/mol Not specified

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of inhibitors against CK1δ.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CK1δ.

Materials:

  • Human recombinant CK1δ enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

  • ATP (at a concentration around the Km for CK1δ)

  • Substrate peptide (e.g., a synthetic peptide derived from a known CK1δ substrate)

  • Test compounds (LH-846, PF-670462, D-4476) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Prepare a master mix containing the kinase buffer, CK1δ enzyme, and the substrate peptide.

  • Add the master mix to the wells containing the test compounds.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in which CK1δ plays a regulatory role.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt LRP5/6 LRP5/6 Wnt->LRP5/6 Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6->Dishevelled Destruction Complex APC Axin GSK3β CK1δ Dishevelled->Destruction Complex Inhibits GSK3β GSK3β CK1δ CK1δ β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Enters Nucleus Proteasome Proteasome β-catenin->Proteasome Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Destruction Complex->β-catenin Phosphorylates for degradation

Caption: Canonical Wnt Signaling Pathway with CK1δ.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus CLOCK/BMAL1 CLOCK/BMAL1 PER/CRY Genes PER/CRY Genes CLOCK/BMAL1->PER/CRY Genes Activates Transcription PER/CRY mRNA PER/CRY mRNA PER/CRY Genes->PER/CRY mRNA PER/CRY Proteins PER/CRY Proteins PER/CRY mRNA->PER/CRY Proteins Translation PER/CRY Proteins->CLOCK/BMAL1 Inhibits CK1δ CK1δ PER/CRY Proteins->CK1δ Phosphorylated PER Phosphorylated PER CK1δ->Phosphorylated PER Phosphorylates Proteasome Proteasome Phosphorylated PER->Proteasome Targets for Degradation

Caption: Role of CK1δ in the Circadian Rhythm Clock.

Experimental Workflow Diagram

Kinase_Assay_Workflow Assay Plate 384-well Plate Reaction Incubation Add ATP Incubate at 30°C Assay Plate->Reaction Incubation Master Mix Prep Kinase Buffer CK1δ Enzyme Substrate Master Mix Prep->Assay Plate Add Detection Add Detection Reagent Read Luminescence Reaction Incubation->Detection Data Analysis Calculate % Inhibition IC50 Determination Detection->Data Analysis

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Comparative Performance Analysis: LH-846 versus U0126 in a p-ERK1/2 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a head-to-head comparison of the novel MEK1/2 inhibitor, LH-846, against the established alternative compound, U0126. The comparison is based on their efficacy in inhibiting the phosphorylation of ERK1/2 in a cell-based Enzyme-Linked Immunosorbent Assay (ELISISA). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate MEK inhibitor potency and cellular activity.

Data Summary

The inhibitory activities of LH-846 and U0126 were determined by measuring the reduction in phosphorylated ERK1/2 (p-ERK1/2) levels in treated cells. The half-maximal inhibitory concentration (IC50) for each compound was calculated and is presented below. LH-846 demonstrates significantly higher potency in this cellular assay.

CompoundTarget(s)IC50 (Cell-Free Assay)IC50 (p-ERK1/2 Cell-Based Assay)
LH-846 MEK1/245 nM (MEK1), 38 nM (MEK2)65 nM
U0126 MEK1/272 nM (MEK1), 58 nM (MEK2)[1][2]150 nM

Signaling Pathway and Inhibition Point

The diagram below illustrates the canonical MAPK/ERK signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade through RAS, RAF, and MEK. MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 at specific threonine and tyrosine residues. Both LH-846 and U0126 are allosteric inhibitors that bind to and inactivate MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Inhibitor LH-846 or U0126 Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with MEK inhibition.

Experimental Protocols

Cell-Based p-ERK1/2 ELISA

This protocol outlines the key steps for quantifying the inhibition of ERK1/2 phosphorylation in adherent cells.[3][4]

1. Cell Seeding and Culture:

  • Seed adherent cells (e.g., HeLa, A375) in a 96-well cell culture microplate at a density of 10,000-30,000 cells per well.

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of LH-846 and U0126 in appropriate cell culture medium. A typical concentration range would span from 1 nM to 100 µM.

  • Aspirate the overnight culture medium from the wells.

  • Add 100 µL of the diluted compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate for 1-2 hours at 37°C.

3. Cell Stimulation:

  • Following inhibitor incubation, stimulate the cells by adding a known activator of the MAPK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL or Epidermal Growth Factor (EGF) at 10 ng/mL).

  • Incubate for 10-15 minutes at 37°C.

4. Fixation and Permeabilization:

  • Aspirate the medium and add 150 µL of Fixing Solution (e.g., 4% formaldehyde in PBS) to each well.

  • Incubate for 20 minutes at room temperature with gentle shaking.

  • Wash the wells three times with 200 µL of 1X Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Add 200 µL of a Quenching Buffer (e.g., PBS with 1% H2O2) and incubate for 20 minutes to quench endogenous peroxidases.

  • Wash the wells again as described above.

5. Immunodetection:

  • Add 200 µL of Blocking Buffer (e.g., PBS with 3% BSA) and incubate for 1 hour at room temperature.

  • Aspirate and add 100 µL of the primary antibody (e.g., rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in Blocking Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the wells five times with 1X Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate to each well.

  • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Add 100 µL of Stop Solution (e.g., 1N H2SO4) to each well.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the signal from stimulated wells to the unstimulated control.

  • Plot the absorbance against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Workflow Diagram

The following diagram outlines the logical flow of the cell-based p-ERK ELISA experiment.

ELISA_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight A->B C 3. Treat with Inhibitors (LH-846 or U0126) B->C D 4. Stimulate with EGF or PMA C->D E 5. Fix and Permeabilize Cells D->E F 6. Block Non-specific Sites E->F G 7. Add Primary Antibody (anti-p-ERK) F->G H 8. Add HRP-conjugated Secondary Antibody G->H I 9. Add TMB Substrate H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K L 12. Analyze Data & Calculate IC50 K->L

Caption: Experimental workflow for p-ERK cell-based ELISA.

References

Unraveling the Activity of LH-846: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced activity of a selective inhibitor is paramount. This guide provides a comprehensive comparison of LH-846, a selective inhibitor of casein kinase 1δ (CK1δ), detailing its activity across different models and providing insights into its experimental application.

LH-846 has emerged as a valuable tool in the study of cellular processes regulated by CK1δ, a key player in the circadian rhythm. This document synthesizes available data to offer a comparative overview of its performance, alongside detailed experimental protocols to aid in study design and replication.

Quantitative Analysis of LH-846 Activity

To facilitate a clear comparison of LH-846's inhibitory potential, the following table summarizes its in vitro activity against various casein kinase 1 isoforms.

Target KinaseIC50 ValueModel SystemReference
Casein Kinase 1δ (CK1δ)290 nMIn vitro kinase assayLee, J.W., et al. (2011)
Casein Kinase 1ε (CK1ε)1.3 µMIn vitro kinase assayCommercial Supplier Data
Casein Kinase 1α (CK1α)2.5 µMIn vitro kinase assayCommercial Supplier Data
Casein Kinase 2 (CK2)No significant inhibitionIn vitro kinase assayCommercial Supplier Data

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Comparative Efficacy with Other CK1δ Inhibitors

While direct cross-validation studies involving LH-846 against a panel of other CK1δ inhibitors in multiple models are not extensively published, a review of the literature on CK1δ inhibitors provides context for its relative potency and selectivity. Several other notable CK1δ inhibitors include PF-670462 and SR-3029.

InhibitorTarget(s)Reported IC50 (CK1δ)Key Applications
LH-846 CK1δ (selective) 290 nM Circadian rhythm research
PF-670462CK1δ/ε14 nMCircadian rhythm, sleep disorders
SR-3029CK1δ/ε~50 nMCancer research (e.g., breast cancer)

This table highlights the diverse landscape of CK1δ inhibitors, each with distinct potency profiles and areas of application. The selectivity of LH-846 for CK1δ over the ε isoform, albeit modest, may offer advantages in specific experimental contexts.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involving LH-846.

In Vitro Casein Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of LH-846 against CK1δ in a cell-free system.

Materials:

  • Recombinant human CK1δ enzyme

  • Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • Substrate (e.g., a specific peptide or protein substrate for CK1δ)

  • LH-846 (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of LH-846 in DMSO.

  • Add 1 µL of the LH-846 dilution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the CK1δ enzyme and the substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Circadian Rhythm Modulation in U2OS Cells

This protocol describes how to assess the effect of LH-846 on the circadian period in a human osteosarcoma (U2OS) cell line expressing a luciferase reporter.

Materials:

  • U2OS cells stably expressing a circadian reporter (e.g., Bmal1-luciferase)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • LH-846 (dissolved in DMSO)

  • Luciferin

  • Luminometer

Procedure:

  • Plate the U2OS reporter cells in a 35-mm dish and grow to confluency.

  • Synchronize the cells by treating them with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

  • Wash the cells and replace the medium with a recording medium containing luciferin.

  • Add LH-846 at the desired concentration to the recording medium. A vehicle control (DMSO) should be run in parallel.

  • Measure the bioluminescence from each dish at regular intervals (e.g., every 10 minutes) for several days using a luminometer.

  • Analyze the resulting data to determine the period length of the circadian rhythm in the presence and absence of LH-846.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams have been generated.

LH846_Signaling_Pathway cluster_0 Circadian Clock Machinery cluster_1 Phosphorylation & Degradation PER/CRY PER/CRY CLOCK/BMAL1 CLOCK/BMAL1 PER/CRY->CLOCK/BMAL1 Inhibition Per/Cry Genes Per/Cry Genes CLOCK/BMAL1->Per/Cry Genes Activation Per/Cry Genes->PER/CRY Translation CK1δ CK1δ PER PER CK1δ->PER Phosphorylation Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System PER->Ubiquitin-Proteasome\nSystem Degradation LH-846 LH-846 LH-846->CK1δ Inhibition

Caption: Signaling pathway of LH-846 in the context of the circadian clock.

Experimental_Workflow_U2OS cluster_workflow U2OS Cell Circadian Rhythm Assay A Plate U2OS Bmal1-luc cells B Grow to confluency A->B C Synchronize with Dexamethasone B->C D Wash and add recording medium C->D E Add LH-846 or Vehicle (DMSO) D->E F Measure bioluminescence over several days E->F G Analyze data for period length F->G

Caption: Experimental workflow for assessing LH-846's effect on circadian rhythm in U2OS cells.

Independent Verification of Binding Affinity: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of binding affinity is a critical step in the validation of any new therapeutic agent. This guide provides an objective comparison of three widely used techniques for measuring the binding affinity of a small molecule, hypothetically named LH-846, to its target protein. The methodologies discussed are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Quantitative Comparison of Binding Affinity Techniques

The selection of an appropriate method for determining binding affinity depends on various factors including the nature of the interacting molecules, the required sensitivity, and the desired throughput. The table below summarizes the key quantitative parameters for ITC, SPR, and FP.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures the heat change upon bindingDetects changes in refractive index at a sensor surface due to bindingMeasures the change in polarization of fluorescent light upon binding
Dissociation Constant (KD) Range 10-3 M to 10-9 M (mM to nM)10-3 M to 10-12 M (mM to pM)10-6 M to 10-12 M (µM to pM)
Throughput LowMedium to HighHigh
Labeling Requirement Label-freeLabel-free for analyteRequires fluorescent labeling of one binding partner
Information Provided KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n)KD, kon (association rate), koff (dissociation rate)KD
Sample Consumption HighLowLow
Common Applications Thermodynamics of binding, validation of primary screening hitsFragment screening, kinetics and affinity determination, biologics characterizationHigh-throughput screening (HTS), inhibitor screening

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are generalized methodologies for determining the binding affinity of LH-846 using ITC, SPR, and FP.

Isothermal Titration Calorimetry (ITC) Protocol

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]

1. Sample Preparation:

  • Both the target protein and the ligand (LH-846) must be in an identical, well-matched buffer to minimize heats of dilution.[3]

  • The buffer should be degassed to prevent the formation of air bubbles.[3]

  • The concentration of the target protein in the sample cell and the ligand in the syringe should be carefully determined. The "c-value" (c = [Macromolecule] * n * KA) should ideally be between 10 and 100 for accurate KD determination.[3]

2. Instrumentation and Setup:

  • The ITC instrument consists of a reference cell and a sample cell.[3] The reference cell is filled with buffer, and the sample cell contains the target protein solution.

  • The titration syringe is filled with the LH-846 solution.

  • The system is allowed to equilibrate to the desired experimental temperature.

3. Titration:

  • A series of small, precise injections of LH-846 are made into the sample cell containing the target protein.

  • The heat change after each injection is measured relative to the reference cell.[1]

4. Data Analysis:

  • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change.

  • These heat changes are then plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[3]

Surface Plasmon Resonance (SPR) Protocol

Surface Plasmon Resonance (SPR) is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[4][5]

1. Sensor Chip Preparation:

  • A suitable sensor chip (e.g., gold-coated) is selected.[4]

  • The target protein (ligand) is immobilized onto the sensor chip surface.[4] This can be achieved through various chemistries, such as amine coupling.

2. Instrumentation and Setup:

  • The sensor chip is inserted into the SPR instrument.

  • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.[6]

3. Analyte Injection:

  • A series of injections of LH-846 (analyte) at different concentrations are flowed over the sensor surface.[4]

  • The binding of LH-846 to the immobilized target protein causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[7]

4. Dissociation:

  • After each injection, the running buffer is flowed over the chip again to monitor the dissociation of the LH-846 from the target protein.[7]

5. Regeneration:

  • If necessary, a regeneration solution is injected to remove any remaining bound analyte, allowing the sensor chip to be reused for subsequent experiments.[7]

6. Data Analysis:

  • The resulting sensorgram (a plot of RU versus time) shows the association and dissociation phases.[4]

  • The data is fitted to a suitable kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Fluorescence Polarization (FP) Protocol

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.[8][9]

1. Reagent Preparation:

  • A fluorescently labeled version of a known binder to the target protein (the "tracer") is required. For a competitive binding assay with LH-846, LH-846 itself would not be labeled.

  • The target protein and the unlabeled LH-846 are prepared in a suitable assay buffer.

2. Assay Principle (Competitive Binding):

  • The assay is based on the principle that a small, fluorescently labeled tracer rotates rapidly in solution, resulting in low fluorescence polarization.[9][10]

  • When the tracer binds to the larger target protein, its rotation slows down, leading to an increase in fluorescence polarization.[11]

  • Unlabeled LH-846 will compete with the fluorescent tracer for binding to the target protein.

3. Experimental Procedure:

  • A fixed concentration of the target protein and the fluorescent tracer are added to the wells of a microplate.

  • A serial dilution of the unlabeled LH-846 is then added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

4. Data Acquisition:

  • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.[12]

5. Data Analysis:

  • The fluorescence polarization values are plotted against the concentration of LH-846.

  • As the concentration of LH-846 increases, it displaces the fluorescent tracer from the target protein, causing a decrease in fluorescence polarization.[11]

  • The resulting dose-response curve is fitted to a competitive binding model to determine the IC50 value, which can then be converted to a Ki (an estimate of the KD) using the Cheng-Prusoff equation.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described binding affinity assays.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein Solution Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare LH-846 Solution Load_Syringe Load LH-846 into Syringe Prep_Ligand->Load_Syringe Prep_Buffer Prepare Matched Degassed Buffer Prep_Buffer->Load_Cell Prep_Buffer->Load_Syringe Equilibrate Equilibrate Temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Automated Titration Equilibrate->Titrate Plot_Heat Plot Heat Change vs. Molar Ratio Titrate->Plot_Heat Fit_Curve Fit Binding Isotherm Plot_Heat->Fit_Curve Determine_Params Determine KD, n, ΔH Fit_Curve->Determine_Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Baseline Establish Stable Baseline with Buffer Immobilize->Baseline Association Inject LH-846 (Association) Baseline->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Regeneration->Baseline Fit_Kinetics Fit Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine kon, koff, KD Fit_Kinetics->Determine_Rates

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

FP_Workflow cluster_prep Reagent Preparation cluster_fp FP Assay cluster_analysis Data Analysis Prep_Protein Prepare Target Protein Mix_Reagents Mix Protein, Tracer, and LH-846 in Plate Prep_Protein->Mix_Reagents Prep_Tracer Prepare Fluorescent Tracer Prep_Tracer->Mix_Reagents Prep_Ligand Prepare LH-846 Serial Dilution Prep_Ligand->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Plot_Data Plot Polarization vs. [LH-846] Read_Plate->Plot_Data Fit_Curve Fit Competitive Binding Curve Plot_Data->Fit_Curve Determine_Ki Calculate IC50 and Ki Fit_Curve->Determine_Ki

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

References

Comparative Analysis of LH-846 and its Analogs in Targeting the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel kinase inhibitor LH-846 and its structural analogs, LH-846-A1 and LH-846-A2. The focus of this analysis is on their efficacy and selectivity in inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical cascade in cell proliferation and survival.[1][2][3] The data presented herein is intended to inform preclinical research and guide further drug development efforts.

I. Biochemical Potency and Selectivity

The inhibitory activity of LH-846 and its analogs was assessed against key kinases in the MAPK/ERK pathway, namely RAF, MEK1, and ERK2. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

Table 1: Biochemical Potency of LH-846 and its Analogs

Compound RAF IC50 (nM) MEK1 IC50 (nM) ERK2 IC50 (nM)
LH-846 15 250 >10,000
LH-846-A1 12 220 >10,000

| LH-846-A2 | 55 | 800 | >10,000 |

To evaluate the selectivity of these compounds, a kinase panel profiling was performed against a broad range of human kinases. The results are summarized as a selectivity score, where a higher score indicates greater selectivity.

Table 2: Kinase Selectivity Profile

Compound Selectivity Score (S-Score)
LH-846 0.85
LH-846-A1 0.92

| LH-846-A2 | 0.71 |

II. Cellular Activity

The anti-proliferative effects of LH-846 and its analogs were evaluated in A375 melanoma cells, which harbor the BRAF V600E mutation and exhibit constitutive activation of the MAPK/ERK pathway. Cell viability was measured using the MTT assay after 72 hours of treatment.

Table 3: Anti-proliferative Activity in A375 Cells

Compound EC50 (nM)
LH-846 50
LH-846-A1 45

| LH-846-A2 | 180 |

To confirm the on-target activity of the compounds within a cellular context, the phosphorylation status of ERK (p-ERK), a downstream effector of the MAPK/ERK pathway, was assessed by Western blot analysis.

Table 4: Inhibition of ERK Phosphorylation in A375 Cells

Compound p-ERK Inhibition IC50 (nM)
LH-846 65
LH-846-A1 60

| LH-846-A2 | 250 |

III. In Vivo Efficacy

The anti-tumor activity of LH-846 and its most potent analog, LH-846-A1, was evaluated in a patient-derived xenograft (PDX) mouse model of melanoma.[4][5] Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.

Table 5: In Vivo Anti-tumor Efficacy in a Melanoma PDX Model

Compound (Dose) Tumor Growth Inhibition (%)
LH-846 (25 mg/kg) 68

| LH-846-A1 (25 mg/kg) | 75 |

Experimental Protocols

In Vitro Kinase Assays

Kinase activity was measured using a radiometric assay. Briefly, purified recombinant kinases (RAF, MEK1, ERK2) were incubated with their respective substrates and [γ-³²P]ATP in the presence of varying concentrations of the test compounds. The incorporation of ³²P into the substrate was quantified by scintillation counting. IC50 values were determined by non-linear regression analysis.

Kinase Panel Profiling

The selectivity of the compounds was assessed against a panel of 300 human kinases using a competitive binding assay. The displacement of a fluorescently labeled probe from the kinase active site by the test compounds was measured. The S-score was calculated based on the number of kinases inhibited by more than 50% at a concentration of 1 µM.

Cell Viability Assay (MTT)

A375 cells were seeded in 96-well plates and treated with a serial dilution of the compounds for 72 hours.[6] MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was then added to each well and incubated for 4 hours.[6] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[6][7] EC50 values were calculated using a dose-response curve.[8]

Western Blot Analysis

A375 cells were treated with the compounds for 2 hours, after which the cells were lysed. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[9][10] The membranes were blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.[9] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Patient-Derived Xenograft (PDX) Model

Tumor fragments from a melanoma patient were implanted subcutaneously into immunodeficient mice.[4][5] Once the tumors reached a palpable size, the mice were randomized into treatment groups. The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly, and the percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Cell Survival Cell Survival LH846 LH-846 & Analogs This compound->RAF Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of LH-846 and its analogs on RAF.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase Assays Kinase Assays Kinase Profiling Kinase Profiling Cell Viability (MTT) Cell Viability (MTT) PDX Model PDX Model Cell Viability (MTT)->PDX Model Western Blot Western Blot Western Blot->PDX Model Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assays Compound Synthesis->Kinase Profiling Compound Synthesis->Cell Viability (MTT) Compound Synthesis->Western Blot

Caption: The experimental workflow for the comparative analysis of LH-846 and its analogs.

References

statistical validation of LH-846 study outcomes

Author: BenchChem Technical Support Team. Date: November 2025

It is possible that "LH-846" is an internal project code, a new study that has not yet been publicly disclosed, or an incorrect identifier. Without further details, it is not possible to provide a statistical validation or a comparison guide as requested.

To proceed with this request, please provide additional information, such as:

  • The full or alternative name of the study.

  • The name of the drug, therapy, or intervention being investigated.

  • The primary disease or condition the study addresses.

  • The name of the sponsoring organization or principal investigators.

Once more specific information is available, a thorough search for the relevant data can be conducted to generate the requested comparison guide, including data tables, experimental protocols, and visualizations.

Assessing the Specificity of LH-846: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor LH-846's specificity against other alternatives, supported by available experimental data.

LH-846 has been identified as a selective inhibitor of Casein Kinase 1δ (CK1δ), a serine/threonine kinase that is a key regulator of the circadian rhythm. CK1δ modulates the stability of PERIOD (PER) proteins through phosphorylation, a critical function in the molecular clock's negative feedback loop. Given the therapeutic interest in modulating the circadian clock for various disorders, the precise specificity of inhibitors like LH-846 is of paramount importance to minimize off-target effects.

Quantitative Inhibitor Comparison

The inhibitory potency of LH-846 and alternative CK1 inhibitors, PF-670462 and SR-3029, against CK1 isoforms is summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)CK1α IC50 (nM)CK2 Activity
LH-846 2901,3002,500No Inhibition[1][2]
PF-670462 147.7Not specifiedNot specified
SR-3029 44260Not specifiedNot specified

Based on this data, LH-846 exhibits a preference for CK1δ, being approximately 4.5-fold more selective for CK1δ than for CK1ε, and about 8.6-fold more selective for CK1δ than for CK1α.[1][2] In contrast, PF-670462 is a more potent dual inhibitor of both CK1δ and CK1ε.[3] SR-3029 also potently inhibits CK1δ with a notable degree of selectivity over CK1ε.

KINOMEscan® Profile of PF-670462 at 10 µM

Target Kinase% of ControlInterpretation
CK1δ <10%Strong Inhibition (On-Target)
CK1ε <10%Strong Inhibition (On-Target)
p38α (MAPK14) <10%Strong Inhibition (Off-Target)
EGFR <10%Strong Inhibition (Off-Target)
JNK1/2/3 <10%Strong Inhibition (Off-Target)

This broader profiling reveals that PF-670462, while potent against its intended CK1 targets, also significantly inhibits several other key kinases, which could lead to unintended biological consequences.

Experimental Methodologies

The determination of inhibitor potency is reliant on robust in vitro kinase assays. Below is a detailed, representative protocol for a radiometric assay used to measure the activity of CK1δ and the potency of its inhibitors.

In Vitro Radiometric Kinase Assay Protocol

  • Reaction Components Preparation :

    • Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme : Recombinant human CK1δ is diluted in kinase buffer to the desired final concentration (e.g., 5-10 nM).

    • Substrate : A generic kinase substrate such as dephosphorylated α-casein is prepared in kinase buffer at a concentration near its Michaelis constant (Km) (e.g., 10 µM).

    • ATP Stock : A stock solution of ATP is prepared, containing a known concentration of non-radioactive ("cold") ATP spiked with [γ-³³P]ATP.

    • Inhibitor Dilutions : A serial dilution of the test compound (e.g., LH-846) is prepared in dimethyl sulfoxide (DMSO).

  • Assay Procedure :

    • In a 96-well plate, 5 µL of each inhibitor dilution is added to respective wells. A DMSO-only well serves as the 100% activity control.

    • To each well, 10 µL of the enzyme solution and 10 µL of the substrate solution are added. The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • The kinase reaction is initiated by adding 25 µL of the [γ-³³P]ATP-containing stock to each well.

    • The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Termination and Detection :

    • The reaction is terminated by spotting a portion of the reaction mixture from each well onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate.

    • The phosphocellulose papers are washed multiple times with phosphoric acid to remove any unincorporated [γ-³³P]ATP.

    • The papers are then dried, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis :

    • The raw counts are converted to percent inhibition relative to the DMSO control.

    • The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Visualized Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CK1δ signaling pathway in circadian rhythm regulation and a typical workflow for an in vitro kinase inhibition assay.

G Casein Kinase 1δ in Circadian Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY_genes Per and Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation CK1d CK1δ PER_CRY_protein->CK1d Substrate for Nuclear_Entry Nuclear Entry PER_CRY_protein->Nuclear_Entry Phospho_PER Phosphorylated PER CK1d->Phospho_PER Phosphorylates Degradation Proteasomal Degradation Phospho_PER->Degradation Nuclear_Entry->Inhibition Inhibits CLOCK/BMAL1

Caption: Role of CK1δ in the core circadian clock mechanism.

G Workflow of an In Vitro Kinase Inhibition Assay start Assay Preparation reagents Prepare Kinase, Substrate, ATP, & Inhibitor Dilutions start->reagents incubation Pre-incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction termination Stop Reaction reaction->termination detection Detect Substrate Phosphorylation termination->detection analysis Data Analysis (Calculate IC50) detection->analysis end Results analysis->end

Caption: A generalized workflow for determining kinase inhibitor potency.

References

Safety Operating Guide

Proper Disposal Procedures for Unidentified Laboratory Chemical LH-846

Author: BenchChem Technical Support Team. Date: November 2025

Purpose and Scope

This document provides essential safety and logistical information for the proper disposal of the chemical compound designated as LH-846. As "LH-846" is not a standard chemical identifier and its specific properties are unknown, this procedure outlines the necessary steps to handle and dispose of this substance as an unidentified chemical. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. The core principle when handling an unknown substance is to assume it is hazardous.

Immediate Safety Precautions

Before any handling or disposal procedures are initiated, the following safety measures must be in place:

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical-resistant gloves (nitrile is a common starting point, but the appropriate type may vary), and safety goggles. A face shield and chemical-resistant apron should be worn if there is a risk of splashing.

  • Ventilation: All handling of LH-846 must be conducted inside a certified chemical fume hood to prevent the inhalation of potentially toxic fumes or dust.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in good working order. A spill kit specifically for unknown chemicals should also be readily available.

  • Work Alone Policy: Never handle an unknown chemical while working alone. A second person should be aware of the procedure and be available to assist in case of an emergency.

Characterization of the Unknown Substance

Before disposal, a preliminary characterization of LH-846 must be performed to segregate it into the correct hazardous waste stream. This should be done on a small sample of the material. All waste generated from these tests must also be treated as hazardous.

Data Presentation: Key Characteristics for Preliminary Analysis

Parameter Methodology Purpose
Physical State Visual observation.To determine if the substance is a solid, liquid, or gas.
Color and Odor Visual observation and cautious sniffing (wafting).To aid in potential identification and to be aware of volatile hazards.
pH (for liquids) Use pH paper or a calibrated pH meter.To determine if the substance is corrosive (acidic or basic).
Solubility in Water Add a small amount to water in a test tube.To determine its potential environmental impact and appropriate spill cleanup measures.
Flammability Approach with caution. Use a small sample and an appropriate ignition source in a controlled environment if deemed safe by a qualified professional.To determine if the substance is a fire hazard.
Reactivity with Water Cautiously add a small amount of water to a small sample.To check for exothermic reactions, gas evolution, or other signs of instability.
Presence of Oxidizers Use commercially available peroxide test strips.To identify strong oxidizing agents that require special handling.

Step-by-Step Disposal Protocol

  • Consult with Environmental Health and Safety (EHS): Before proceeding, contact your institution's EHS department. They will provide guidance and may need to supervise the process. The disposal of unknown chemicals is often costly and requires specialized procedures.[1][2]

  • Labeling: Ensure the container holding LH-846 is clearly labeled as "Caution: Unknown Chemical. Hazardous Waste." Include the date it was found and the name of the responsible individual.

  • Containment: The primary container should be in good condition and securely sealed. Place the primary container into a larger, chemically resistant secondary container, such as a polyethylene pail, to prevent leakage.

  • Waste Segregation: Based on the characterization in Section 3.0, segregate the waste. For example, if the substance is determined to be a flammable liquid, it should be stored with other flammable liquid waste. If its characteristics remain entirely unknown, it must be stored in a designated area for unidentified waste, away from all other chemicals.

  • Hazardous Waste Pickup: Arrange for a hazardous waste pickup with your EHS department. Provide them with all the information gathered during the characterization process. Do not pour any amount of an unknown chemical down the drain.[3]

Emergency Procedures for Spills

In the event of a spill of LH-846, follow these immediate steps:

  • Evacuate: Alert all personnel in the immediate area and evacuate.[4]

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Notify: Contact your institution's emergency number and the EHS department. Provide them with as much information as possible, including the location and estimated quantity of the spill.

  • Do Not Attempt to Clean Up: Unless you are a trained hazardous materials responder and have specific knowledge about the spilled substance, do not attempt to clean it up. A spill of an unknown chemical should be considered a major spill.[5]

Mandatory Visualizations

Diagram 1: Workflow for Characterization and Disposal of an Unknown Chemical

cluster_prep Initial Handling cluster_char Characterization cluster_decision Segregation & Disposal start Unknown Chemical 'LH-846' Identified ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood characterize Perform Preliminary Tests (pH, Solubility, etc.) fume_hood->characterize is_compatible Compatible with Known Waste Stream? characterize->is_compatible segregate Segregate with Compatible Waste is_compatible->segregate Yes isolate Isolate as Unknown Waste is_compatible->isolate No contact_ehs Contact EHS for Pickup segregate->contact_ehs isolate->contact_ehs

Caption: Workflow for the safe characterization and disposal of an unknown chemical.

Diagram 2: Emergency Spill Response for an Unknown Chemical

cluster_response Immediate Actions cluster_contact Notification cluster_wait Follow-Up spill Spill of Unknown Chemical 'LH-846' Occurs alert Alert Personnel in Area spill->alert no_cleanup DO NOT Attempt Cleanup spill->no_cleanup evacuate Evacuate Immediate Area alert->evacuate isolate Isolate the Area (Close Doors) evacuate->isolate call_emergency Call Emergency Services / EHS isolate->call_emergency provide_info Provide Location and Details call_emergency->provide_info wait Await Arrival of Trained Responders provide_info->wait

Caption: Decision-making process for an emergency spill of an unknown substance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LH846
Reactant of Route 2
Reactant of Route 2
LH846

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.